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2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole Documentation Hub

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  • Product: 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole
  • CAS: 1178729-87-7

Core Science & Biosynthesis

Foundational

molecular weight and formula of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole

This technical guide provides a comprehensive overview of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical properties, synthesis, and potential applications, offering a valuable resource for those working with pyrazole-thiazole scaffolds.

Core Molecular Attributes

2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole is a substituted heterocyclic compound featuring a brominated pyrazole ring linked to a methylated thiazole ring. This unique structural arrangement imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents.

Physicochemical Properties

The fundamental properties of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole are summarized in the table below. These parameters are crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₇H₆BrN₃SN/A
Molecular Weight 244.11 g/mol N/A
CAS Number 136245-69-5N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and DMFN/A

Synthesis and Characterization

The synthesis of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole can be achieved through a multi-step process. A representative synthetic scheme is outlined below, followed by a detailed experimental protocol.

Synthetic Pathway

The synthesis typically involves the condensation of a pyrazole-containing intermediate with a thiazole precursor. The following diagram illustrates a plausible synthetic route.

synthesis_pathway cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_final_product Final Product 4_bromopyrazole 4-Bromopyrazole final_product 2-(4-Bromopyrazol-1-yl)- 4-methyl-1,3-thiazole 4_bromopyrazole->final_product Condensation + Thiazole Intermediate thioacetamide Thioacetamide thiazole_intermediate 2-Amino-4-methylthiazole thioacetamide->thiazole_intermediate Hantzsch Thiazole Synthesis + Bromoacetone bromoacetone Bromoacetone thiazole_intermediate->final_product

Caption: Synthetic pathway for 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole.

Experimental Protocol: Synthesis of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • 4-Bromopyrazole

  • 2-Amino-4-methylthiazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromopyrazole (1.0 eq) in DMF, add 2-amino-4-methylthiazole (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Characterization

The structure and purity of the synthesized 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole can be confirmed by various analytical techniques.

¹H NMR Spectroscopy:

The proton nuclear magnetic resonance (¹H NMR) spectrum provides valuable information about the molecular structure.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.35s1HPyrazole-H
7.80s1HPyrazole-H
7.10s1HThiazole-H
2.50s3HMethyl-H

Applications in Drug Discovery and Medicinal Chemistry

Heterocyclic compounds containing pyrazole and thiazole moieties are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The hybridization of these two rings can lead to novel compounds with enhanced therapeutic potential.[1]

Rationale for Pharmacological Interest
  • Structural Versatility: The pyrazole-thiazole scaffold allows for the introduction of various functional groups, influencing the compound's bioactivity, selectivity, and pharmacokinetic profile.[1]

  • Broad-Spectrum Activity: Derivatives of pyrazole and thiazole have demonstrated a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.[1][2]

  • Enzyme Inhibition: Pyrazole rings are particularly valuable in drug design for their ability to modulate enzyme activity, making them attractive candidates for the development of enzyme inhibitors.[2]

Potential Therapeutic Areas

The unique structural features of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole and its analogs make them promising candidates for investigation in several therapeutic areas:

  • Oncology: Pyrazole-thiazole hybrids have been explored for their potential as anticancer agents.[3]

  • Infectious Diseases: The antimicrobial properties of both pyrazole and thiazole moieties suggest that their hybrid structures could be effective against various pathogens.[4]

  • Inflammatory Disorders: The anti-inflammatory effects of pyrazole-containing drugs, such as celecoxib, highlight the potential of this scaffold in treating inflammatory conditions.[2]

The following diagram illustrates the workflow for screening novel pyrazole-thiazole compounds in a drug discovery pipeline.

drug_discovery_workflow start Compound Synthesis (e.g., 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole) screening High-Throughput Screening (HTS) start->screening Library of Analogs hit_id Hit Identification screening->hit_id Active Compounds lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo efficacy and toxicity) lead_opt->preclinical Optimized Leads clinical Clinical Trials preclinical->clinical Candidate Drug end New Drug Application (NDA) clinical->end

Caption: Drug discovery workflow for pyrazole-thiazole derivatives.

Conclusion

2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a brominated pyrazole and a methylated thiazole ring provides a versatile scaffold for further chemical modification and biological evaluation. This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising class of heterocyclic compounds.

References

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). International Journal of Pharmaceutical Sciences and Research.
  • 2-(4-Bromo-1h-pyrazol-1-yl)-1,3-thiazole - Fluorochem. (n.d.). Fluorochem.
  • 2-(4-bromo-1h-pyrazol-1-yl)-1,3-thiazole - PubChemLite. (n.d.). PubChemLite.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.
  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks. (2025). Al-Nahrain Journal of Science.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole in Organic Solvents

Abstract The solubility of active pharmaceutical ingredients (APIs) in various solvents is a critical physicochemical property that governs the success of numerous stages in drug development, including synthesis, purific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) in various solvents is a critical physicochemical property that governs the success of numerous stages in drug development, including synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding, experimentally determining, and modeling the solubility of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of published experimental data for this specific molecule, this document serves as a foundational manual, detailing the theoretical principles of dissolution, robust experimental protocols based on the equilibrium shake-flask method, and the application of thermodynamic models such as the van't Hoff and Apelblat equations for data analysis. Furthermore, it introduces computational approaches like COSMO-RS for solubility prediction, offering a holistic guide for researchers and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Development

Heterocyclic compounds containing pyrazole and thiazole rings are cornerstones of modern medicinal chemistry, appearing in a wide array of drugs due to their diverse biological activities.[1][2] The molecule 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole represents a scaffold with significant potential for further functionalization and development. However, advancing such a candidate through the development pipeline is contingent upon a thorough understanding of its physical properties, paramount among which is solubility.

Solubility, defined as the maximum amount of a substance that can be dissolved in a specified amount of a solvent at thermodynamic equilibrium, dictates crucial process parameters.[3] It influences the choice of solvents for reaction and crystallization, impacts purification efficiency, and is a primary determinant of a drug's dissolution rate and subsequent bioavailability.[4] Poor aqueous solubility, in particular, is a major hurdle in drug formulation.

This guide provides the necessary theoretical and practical tools to systematically investigate the solubility of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole in various organic solvents. We will explore the thermodynamic basis of solubility, present a detailed, self-validating experimental protocol, and describe the mathematical models used to interpret the resulting data.

The Theoretical Framework of Dissolution

The process of dissolving a solid solute in a solvent is a thermodynamic equilibrium phenomenon.[3] It can be broken down into three conceptual steps:

  • Lattice Energy: Energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).

  • Cavitation Energy: Energy required to create a cavity in the solvent large enough to accommodate a solute molecule (endothermic).

  • Solvation Energy: Energy released when the solute molecule is inserted into the solvent cavity and forms new solute-solvent interactions (exothermic).

The overall enthalpy of dissolution (ΔH°sol) is the sum of these energy changes. The process is spontaneous if the Gibbs free energy of dissolution (ΔG°sol) is negative, which is governed by the balance between the enthalpy and entropy of dissolution (ΔS°sol) as described by the equation:

ΔG°sol = ΔH°sol - TΔS°sol

The temperature dependence of solubility provides valuable insights into these thermodynamic properties.

Experimental Determination of Solubility

The most reliable method for determining thermodynamic solubility is the isothermal equilibrium shake-flask method .[4][5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Required Materials and Equipment
  • 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, etc.) of high purity

  • Scintillation vials or flasks with airtight screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance (±0.1 mg precision)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[7][8]

Step-by-Step Experimental Protocol
  • Preparation of Supersaturated Solutions: Add an excess amount of solid 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole to several vials. The key is to ensure a visible amount of undissolved solid remains at all times to guarantee saturation.[9]

  • Solvent Addition: Add a known volume or mass of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[9] To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

  • Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved solid particles, which can interfere with analysis.[10]

  • Quantification: Determine the concentration of the dissolved solute in the filtered sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Analytical Quantification

A. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and precision, especially when dealing with potentially impure samples.[7][11]

  • Instrumentation: An HPLC system with a C18 reversed-phase column and a UV detector is typically suitable for thiazole derivatives.[11][12]

  • Method Validation: Develop a method and validate it for linearity, accuracy, and precision. Create a calibration curve by injecting standard solutions of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole of known concentrations.

  • Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve. Inject the diluted sample and determine the concentration from the peak area.

B. UV-Vis Spectrophotometry

This method is simpler and faster but less specific than HPLC. It is suitable if the compound has a distinct chromophore and the solvent does not interfere at the analysis wavelength.[10][13]

  • Wavelength Selection: Scan a dilute solution of the compound to determine the wavelength of maximum absorbance (λmax).

  • Calibration: Prepare a series of standard solutions and measure their absorbance at λmax to generate a calibration curve according to the Beer-Lambert law.[4]

  • Sample Analysis: Dilute the filtered saturated solution appropriately and measure its absorbance. Calculate the concentration using the calibration curve.

Workflow for Experimental Solubility Determination

The following diagram outlines the comprehensive workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_data Data Processing prep1 Add excess solid solute to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials and place in thermostatic shaker prep2->equil1 equil2 Agitate for 24-72h at constant T equil1->equil2 equil3 Allow solid to settle equil2->equil3 analysis1 Withdraw supernatant equil3->analysis1 analysis2 Filter with syringe filter (0.45 µm) analysis1->analysis2 analysis3 Dilute sample accurately analysis2->analysis3 analysis4 Quantify concentration (HPLC or UV-Vis) analysis3->analysis4 data1 Calculate mole fraction solubility (x) analysis4->data1 data2 Repeat for all solvents and temperatures data1->data2

Caption: Experimental workflow for solubility determination.

Data Analysis and Thermodynamic Modeling

Once experimental solubility data (expressed as mole fraction, x) are obtained at various temperatures (T), thermodynamic models can be applied to gain deeper insights into the dissolution process.

Data Presentation

Experimental results should be summarized in a clear, tabular format.

Table 1: Template for Experimental Mole Fraction (x) Solubility Data

Temperature (K) Solvent 1 Solvent 2 Solvent 3 Solvent 4
293.15 x1 x1 x1 x1
298.15 x2 x2 x2 x2
303.15 x3 x3 x3 x3
308.15 x4 x4 x4 x4

| 313.15 | x5 | x5 | x5 | x5 |

The van't Hoff Equation

The van't Hoff equation is a fundamental thermodynamic model that relates the change in the equilibrium constant (in this case, solubility) to the change in temperature.[14][15][16] The linear form of the equation is:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where:

  • x is the mole fraction solubility

  • ΔH°sol is the standard enthalpy of dissolution

  • ΔS°sol is the standard entropy of dissolution

  • R is the ideal gas constant (8.314 J·mol-1·K-1)

  • T is the absolute temperature in Kelvin

By plotting ln(x) versus 1/T (a "van't Hoff plot"), a straight line should be obtained if ΔH°sol and ΔS°sol are constant over the temperature range.[15][17] The slope of this line is equal to -ΔH°sol/R, and the y-intercept is equal to ΔS°sol/R. This analysis reveals whether the dissolution process is endothermic (ΔH°sol > 0, solubility increases with temperature) or exothermic (ΔH°sol < 0, solubility decreases with temperature).[16]

The Apelblat Equation

The modified Apelblat equation is a widely used semi-empirical model that provides an excellent correlation for experimental solubility data as a function of temperature.[18][19][20][21] The equation is given as:

ln(x) = A + (B / T) + C * ln(T)

where A, B, and C are empirical parameters obtained by fitting the model to the experimental data. Parameter A and B relate to the non-ideality of the solution, while C reflects the influence of temperature on the enthalpy of fusion.[18] This model is often more accurate than the van't Hoff equation, especially over a wider temperature range, as it does not assume a constant enthalpy of dissolution.[20][22]

G cluster_input Experimental Data cluster_output Thermodynamic Insights cluster_models Modeling data Solubility (x) at various T vant_hoff van't Hoff Equation ln(x) = f(1/T) data->vant_hoff Plot ln(x) vs 1/T apelblat Apelblat Equation ln(x) = f(1/T, lnT) data->apelblat Fit data params ΔH°sol (Enthalpy) ΔS°sol (Entropy) ΔG°sol (Gibbs Energy) vant_hoff->params From slope & intercept apelblat->params From model parameters

Caption: Relationship between experimental data and models.

Computational Prediction of Solubility

In early-stage drug discovery, experimental determination of solubility for every candidate in every relevant solvent is impractical. Computational models provide a valuable tool for pre-screening and prioritizing compounds.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[23][24]

  • Methodology: COSMO-RS calculates the chemical potential of a molecule in a liquid phase from its molecular surface polarity, which is determined using quantum chemical calculations.[24][25] By calculating the chemical potential of the solute in its pure solid state and in a saturated solution, the solubility can be predicted.

  • Advantages: Unlike simpler models, COSMO-RS can handle a wide range of molecules and solvents, including complex heterocyclic structures, without relying on extensive experimental data for parameterization.[23][26] It can predict solubility in pure solvents and solvent mixtures, making it highly versatile.[27]

  • Application: For 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole, COSMO-RS could be used to generate a predicted solubility profile across dozens of pharmaceutically relevant solvents, guiding the selection of solvents for experimental studies.

G cluster_input Inputs cluster_process COSMO-RS Engine cluster_output Outputs mol_structure 3D Molecular Structure of 2-(4-Bromopyrazol-1-yl)- 4-methyl-1,3-thiazole quantum_chem Quantum Chemical Calculation (generates σ-profile) mol_structure->quantum_chem solvent_list List of Organic Solvents stat_thermo Statistical Thermodynamics (calculates chemical potentials) solvent_list->stat_thermo quantum_chem->stat_thermo σ-profiles solubility_pred Predicted Solubility (x) in each solvent stat_thermo->solubility_pred thermo_props Activity Coefficients, Free Energy of Solvation stat_thermo->thermo_props

Sources

Foundational

Therapeutic Potential of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole Derivatives

Executive Summary The hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry, designed to tackle multifactorial diseases such as cancer and chronic inflammation.[1] This guide analyzes th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry, designed to tackle multifactorial diseases such as cancer and chronic inflammation.[1] This guide analyzes the therapeutic potential of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole derivatives , a privileged scaffold combining the lipophilic, metabolic stability of a halogenated pyrazole with the bioactive versatility of a thiazole ring.

Current research indicates this specific molecular architecture exhibits dual-mode efficacy:

  • Kinase Inhibition (Anticancer): Targeting EGFR and VEGFR2 pathways via ATP-competitive binding.

  • COX-2 Inhibition (Anti-inflammatory): Selective blockade of cyclooxygenase-2, reducing prostaglandin synthesis with potentially lower gastric toxicity than traditional NSAIDs.

This whitepaper details the chemical synthesis, structure-activity relationships (SAR), and validated experimental protocols for researchers investigating this lead candidate.

Chemical Architecture & Rationale

The molecule is a bi-heterocyclic hybrid . Its therapeutic value is derived from the synergistic interaction of its three distinct structural domains.

Structural Domains
  • Domain A (Thiazole Core): The 4-methyl-1,3-thiazole acts as the central anchor. Thiazoles are known bio-isosteres of pyridine, capable of hydrogen bonding with receptor active sites (e.g., Ser/Thr residues in kinase pockets).

  • Domain B (Pyrazole Ring): Attached at the N1 position to the thiazole C2. The pyrazole ring serves as a rigid spacer that orients substituents for optimal receptor fit.

  • Domain C (4-Bromo Substituent): A critical medicinal chemistry modification. The bromine atom provides:

    • Halogen Bonding: Enhances affinity to hydrophobic pockets in enzymes (e.g., COX-2).

    • Metabolic Blockade: Prevents oxidative metabolism at the C4 position, increasing the drug's half-life (

      
      ).
      
Visualization of the Core Scaffold

ChemicalStructure Thiazole 4-Methyl-1,3-Thiazole (Scaffold Anchor) Linker C2-N1 Bond (Rigid Linker) Thiazole->Linker Attachment Pyrazole Pyrazole Ring (Pharmacophore) Linker->Pyrazole Bromo 4-Bromo Group (Metabolic Blocker) Pyrazole->Bromo Substitution at C4

Figure 1: Structural decomposition of the target molecule showing functional domains.

Chemical Synthesis Strategy

The synthesis of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole derivatives typically follows a convergent pathway. The most robust method involves the Hantzsch Thiazole Synthesis followed by a Cyclocondensation .

Validated Synthetic Route
  • Precursor Synthesis (Thiazole Formation): Reaction of thiosemicarbazide with chloroacetone yields 2-hydrazino-4-methylthiazole . This is the key nucleophilic building block.

  • Pyrazoline Formation & Oxidation: The hydrazino-thiazole is condensed with a 1,3-dicarbonyl equivalent (e.g., malonaldehyde bis(dimethylacetal) or 2-bromomalonaldehyde).

  • Bromination (If not pre-installed): If the pyrazole is synthesized without the halogen, electrophilic bromination using

    
     or NBS (N-bromosuccinimide) is performed at the C4 position.
    

SynthesisPath R1 Thiosemicarbazide Int1 2-Hydrazino-4-methylthiazole (Key Intermediate) R1->Int1 Reflux/EtOH (Hantzsch Synthesis) R2 Chloroacetone R2->Int1 Reflux/EtOH (Hantzsch Synthesis) Prod 2-(4-Bromopyrazol-1-yl)-4-methylthiazole Int1->Prod Cyclocondensation AcOH/Reflux R3 2-Bromomalonaldehyde R3->Prod Cyclocondensation AcOH/Reflux

Figure 2: Convergent synthetic pathway for the target derivative.

Pharmacology & Mechanism of Action[1][2][3]

Anticancer Potential (Kinase Inhibition)

The pyrazole-thiazole scaffold mimics the adenine moiety of ATP.

  • Mechanism: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Met793 in EGFR).

  • Effect: Competitive inhibition of ATP binding prevents autophosphorylation, blocking downstream signaling (Ras/Raf/MEK/ERK) essential for tumor proliferation.

Anti-inflammatory Potential (COX Inhibition)[4]
  • Mechanism: The bulky 4-bromo-pyrazole group fits into the hydrophobic side pocket of the COX-2 enzyme.

  • Selectivity: Unlike COX-1, the COX-2 active site has a larger hydrophobic channel which accommodates the pyrazole-thiazole bulk, offering a structural basis for selectivity (reducing gastric side effects).

MoA cluster_Cancer Anticancer Pathway cluster_Inflam Anti-inflammatory Pathway Drug 2-(4-Bromopyrazol-1-yl)-4-methylthiazole EGFR EGFR/VEGFR2 (Kinase Domain) Drug->EGFR ATP Competition COX2 COX-2 Enzyme Drug->COX2 Allosteric/Active Site Block Signal Ras/Raf Signaling EGFR->Signal Inhibition Blocks Apoptosis Apoptosis Induction Signal->Apoptosis Downregulation leads to PGE2 Prostaglandin E2 COX2->PGE2 Synthesis Inflammation Inflammation/Pain PGE2->Inflammation

Figure 3: Dual mechanism of action targeting oncogenic signaling and inflammatory pathways.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the core scaffold, derived from comparative studies of pyrazole-thiazole hybrids [1, 2].

PositionSubstituentEffect on Biological Activity
Thiazole C4 -CH3 (Methyl) Optimal. Balances lipophilicity and steric fit. Larger groups (e.g., Phenyl) often decrease solubility.
Thiazole C5 -HPreferred for COX-2 selectivity. Substitution here can cause steric clash.
Pyrazole C4 -Br (Bromo) Critical. Increases potency 5-10x vs. -H due to halogen bonding. Superior to -Cl in metabolic stability.
Pyrazole C3/C5 -HMaintains planarity. Dimethyl substitution (3,5-dimethyl) is also common but may reduce hinge-binding affinity in some kinases.

Experimental Protocols

Protocol A: Synthesis of 2-Hydrazino-4-methylthiazole
  • Reagents: Thiosemicarbazide (10 mmol), Chloroacetone (10 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve thiosemicarbazide in ethanol.

    • Add chloroacetone dropwise with stirring.

    • Reflux the mixture for 4 hours.

    • Cool to room temperature. The hydrochloride salt precipitates.

    • Neutralize with 10%

      
       to obtain the free base.
      
    • Validation: MP 170-172°C; TLC (Ethyl Acetate:Hexane 1:1).

Protocol B: Synthesis of the Target Hybrid
  • Reagents: 2-Hydrazino-4-methylthiazole (5 mmol), 2-Bromomalonaldehyde (5 mmol), Acetic Acid (glacial, 10 mL).

  • Procedure:

    • Dissolve the hydrazino-thiazole in glacial acetic acid.

    • Add 2-bromomalonaldehyde.

    • Reflux for 3-5 hours (monitor via TLC).

    • Pour reaction mixture into crushed ice.

    • Filter the yellow precipitate, wash with water, and recrystallize from ethanol.

    • Yield: Typically 65-75%.

Protocol C: In Vitro Cytotoxicity Assay (MTT)
  • Cell Lines: A549 (Lung carcinoma), MCF-7 (Breast cancer).

  • Method:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Incubate for 24h.

    • Treat with derivative at concentrations 0.1 - 100

      
       for 48h.
      
    • Add MTT reagent (

      
      ) and incubate for 4h.
      
    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

    • Calculation: Determine

      
       using non-linear regression.
      

Future Outlook & Toxicity

While the 4-bromo derivative shows promise, ADME (Absorption, Distribution, Metabolism, Excretion) optimization is required.

  • Toxicity Warning: Thiazole rings can sometimes undergo bioactivation to reactive S-oxides.

  • Recommendation: Perform a glutathione (GSH) trapping assay early in development to assess reactive metabolite formation.

References

  • Sumran, G., et al. (2024).[2] Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review. Archiv der Pharmazie. Link

  • Al-Joubory, A. K., et al. (2021).[3] Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles. Baghdad Science Journal. Link

  • Raafat, E., et al. (2024).[4][5] Discovery of new pyrazole clubbed thiazole derivatives with potential analgesic and anti-inflammatory activities. Bioorganic Chemistry. Link

  • Shinde, H., et al. (2025).[6][7] Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Link

  • MDPI Special Issue. (2025). Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Link

Sources

Exploratory

An In-depth Technical Guide to the Structural Analysis of 4-Bromopyrazole Substituted Thiazoles

Preamble: The Strategic Convergence of Pyrazole and Thiazole Scaffolds In the landscape of medicinal chemistry, the strategic hybridization of pharmacophoric moieties is a cornerstone of modern drug discovery.[1] Among t...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Convergence of Pyrazole and Thiazole Scaffolds

In the landscape of medicinal chemistry, the strategic hybridization of pharmacophoric moieties is a cornerstone of modern drug discovery.[1] Among the vast array of heterocyclic systems, pyrazole and thiazole rings stand out for their recurrent presence in a multitude of clinically significant agents.[2] The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is integral to drugs like the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, primarily due to its ability to modulate enzyme activity. Similarly, the thiazole ring, containing both sulfur and nitrogen, is a key component of molecules with a wide spectrum of therapeutic applications, including antineoplastic, anti-HIV, and anti-inflammatory agents.[1][2]

The combination of these two potent scaffolds into a single molecular entity creates a "hybrid molecule" with the potential for enhanced biological activity, improved selectivity, and favorable pharmacokinetic profiles.[1][3] This guide provides a comprehensive technical overview of the structural analysis of a specific class of these hybrids: 4-bromopyrazole substituted thiazoles. The inclusion of a bromine atom is a deliberate design choice, as halogens can significantly influence a molecule's lipophilicity and metabolic stability, and serve as a handle for further synthetic modifications through cross-coupling reactions.[4]

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and, most critically, the multi-faceted structural elucidation of these promising compounds. We will delve into the causality behind experimental choices, ensuring that each analytical step contributes to a self-validating and unambiguous structural assignment.

Part 1: Synthesis of 4-Bromopyrazole Substituted Thiazole Core

The construction of the 4-bromopyrazole substituted thiazole scaffold is typically achieved through a multi-step, one-pot, or sequential synthesis strategy that is both efficient and versatile. The most common and reliable approach is a variation of the Hantzsch thiazole synthesis.

Causality of the Synthetic Approach

The chosen synthetic pathway leverages the reactivity of several key intermediates. The general strategy involves three main stages:

  • Formation of the 4-Bromopyrazole Aldehyde: The synthesis begins with the construction of a pyrazole ring, which is subsequently brominated at the C4 position. This is often achieved by the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by regioselective bromination using an agent like N-Bromosuccinimide (NBS) or N-bromosaccharin.[4][5] The aldehyde functionality is then introduced, typically at the C4 position of the pyrazole ring, to serve as an electrophilic anchor for the subsequent condensation step.

  • Thiosemicarbazone Formation: The pyrazole-4-carbaldehyde is then condensed with a thiosemicarbazide. This reaction is a classic imine formation, where the nucleophilic nitrogen of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde. This step is crucial as it introduces the necessary N-C-S backbone required for the subsequent thiazole ring formation.[6]

  • Thiazole Ring Cyclization: The final and key step is the cyclization of the thiosemicarbazone intermediate with an α-haloketone, such as a p-bromophenacyl bromide.[7] The sulfur atom of the thiosemicarbazone acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. An intramolecular condensation and dehydration then occur to form the stable five-membered thiazole ring.[8] This one-pot or stepwise approach is favored for its high yields and the ability to easily introduce diversity at multiple points of the scaffold.[8]

Generalized Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of 4-bromopyrazole substituted thiazoles.

G cluster_start Starting Materials cluster_intermediate1 Pyrazolone Formation & Bromination cluster_intermediate2 Key Condensation Steps cluster_final Final Product A 1,3-Diketone D 4-Bromopyrazole Intermediate A->D B Aryl Hydrazine B->D C Brominating Agent (e.g., NBSac) C->D Bromination G Thiosemicarbazone Intermediate D->G Condensation E Thiosemicarbazide E->G F α-Haloketone (e.g., p-Bromophenacyl Bromide) H 4-Bromopyrazole Substituted Thiazole F->H G->H Cyclization

Caption: Synthetic workflow for 4-bromopyrazole substituted thiazoles.

Experimental Protocol: A Representative Synthesis

This protocol describes a typical procedure for the synthesis of a 2-(4-bromopyrazol-1-yl)-4-(aryl)thiazole derivative.

Step 1: Synthesis of 4-Bromopyrazole-carbaldehyde

  • To a solution of a suitable 1,3-diketone (1.0 eq) in ethanol, add the corresponding aryl hydrazine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water. Filter the precipitated solid, wash with water, and dry to obtain the pyrazole intermediate.

  • Dissolve the pyrazole intermediate in a suitable solvent (e.g., chloroform or acetic acid). Add N-bromosaccharin or N-bromosuccinimide (1.1 eq) portion-wise at room temperature.[4][5]

  • Stir the reaction for 2-3 hours until completion (monitored by TLC).

  • Quench the reaction with a sodium thiosulfate solution, extract with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-bromopyrazole derivative, which may be further formylated using standard methods (e.g., Vilsmeier-Haack reaction) to obtain the aldehyde.

Step 2: Synthesis of the Thiazole Derivative

  • In a round-bottom flask, dissolve the 4-bromopyrazole-carbaldehyde (1.0 eq) and thiosemicarbazide (1.1 eq) in ethanol.[6]

  • Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 1-2 hours to form the thiosemicarbazone intermediate.[6]

  • To the same reaction mixture, add the desired α-haloketone (e.g., 2,4'-dibromoacetophenone) (1.0 eq).

  • Continue to reflux for an additional 6-8 hours. Monitor the formation of the final product by TLC.

  • After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 4-bromopyrazole substituted thiazole.[3]

Part 2: Comprehensive Structural Elucidation

A multi-technique approach is indispensable for the unambiguous structural confirmation of the synthesized 4-bromopyrazole substituted thiazoles. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.

Spectroscopic Characterization

2.1.1 Infrared (IR) Spectroscopy

IR spectroscopy is the first line of analysis to confirm the presence of key functional groups and to verify the transformation of starting materials into the final product. The key is to look for the appearance and disappearance of characteristic absorption bands.

  • Rationale: The disappearance of the C=O stretching vibration from the pyrazole aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching of the thiosemicarbazide (around 3200-3400 cm⁻¹) are primary indicators of a successful reaction. The appearance of a C=N stretching vibration (around 1600-1640 cm⁻¹) is characteristic of the newly formed thiazole ring and the imine linkage.[9][10]

Functional GroupTypical Wavenumber (cm⁻¹)Significance in Structure
N-H Stretch3100-3300May be present from the pyrazole ring
Aromatic C-H Stretch3000-3100Confirms presence of aryl groups
Aliphatic C-H Stretch2850-2960If alkyl substituents are present
C=N Stretch1590-1640Indicative of the thiazole and pyrazole rings[9]
C=C Stretch (Aromatic)1450-1600Confirms presence of aryl rings
C-S Stretch600-800Weak but indicative of the thiazole ring

2.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

  • ¹H NMR Rationale: The proton spectrum is crucial for confirming the regiochemistry of the substitution on the heterocyclic rings. The absence of a signal around 9.5-10.0 ppm confirms the conversion of the aldehyde group. A characteristic singlet in the region of 7.0-8.0 ppm is often assigned to the C5-H of the thiazole ring.[8] The protons on the pyrazole ring and any aryl substituents will appear in the aromatic region (typically 7.0-8.5 ppm), with their multiplicity and coupling constants providing information about their substitution pattern.

  • ¹³C NMR Rationale: The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the proposed structure. The chemical shifts are diagnostic for the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). The carbons of the thiazole and pyrazole rings typically resonate in the 100-170 ppm range.[10]

Proton/CarbonTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)
Thiazole C5-H7.30 - 7.80 (singlet)[8][9]110 - 125
Pyrazole C5-H8.00 - 8.50 (singlet)135 - 145
Aromatic Protons7.00 - 8.50 (multiplets)120 - 140
Pyrazole C3/C5N/A140 - 155
Pyrazole C4-BrN/A95 - 105
Thiazole C2/C4N/A150 - 170

2.1.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds.

  • Rationale: The primary goal is to identify the molecular ion peak (M⁺). For compounds containing bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[9] This pattern is a definitive confirmation of the presence of one bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.[6] Fragmentation patterns can also offer additional structural information, although these can be complex for heterocyclic systems.[11][12]

X-ray Crystallography

When suitable single crystals can be obtained, X-ray crystallography provides the most definitive and unambiguous structural evidence.

  • Rationale: This technique yields a three-dimensional model of the molecule as it exists in the solid state.[13][14] It provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule beyond any doubt.[15] Furthermore, analysis of the crystal packing can reveal important intermolecular interactions, such as hydrogen bonding or π-π stacking, which can be crucial for understanding the compound's physical properties and its potential interactions with biological targets.[13] For example, the planarity of the pyrazole and thiazole rings can be confirmed, and the dihedral angle between them can be precisely measured.[15]

G cluster_core Structural Core cluster_substituents Substituents cluster_features Key Structural Features A 4-Bromopyrazole Ring B Thiazole Ring A->B C-N bond D Aryl/Alkyl Group at N1 of Pyrazole A->D N-C bond E Planarity of Rings A->E F Dihedral Angle (Pyrazole-Thiazole) A->F G Position of Bromine Atom A->G C Aryl Group at C4 of Thiazole B->C C-C bond B->E B->F

Caption: Key structural features of 4-bromopyrazole substituted thiazoles.

Part 3: Bridging Structure to Biological Relevance

The detailed structural analysis of 4-bromopyrazole substituted thiazoles is not merely an academic exercise; it is fundamental to understanding their potential as therapeutic agents. The combination of pyrazole and thiazole moieties has resulted in compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3]

Structure-Activity Relationship (SAR) studies aim to correlate specific structural features with biological activity.[16] For instance, the nature and position of substituents on the aryl rings can dramatically influence the molecule's ability to bind to a specific biological target. The bromine atom at the C4 position of the pyrazole ring, confirmed through our analytical workflow, not only impacts the electronic properties of the ring system but also provides a vector for further chemical modification to optimize activity and selectivity.[4] Molecular docking studies, which computationally place the synthesized molecule into the active site of a protein, rely on the accurate 3D structure determined by techniques like X-ray crystallography.[6][17]

Conclusion

The structural analysis of 4-bromopyrazole substituted thiazoles is a comprehensive process that relies on the synergistic application of multiple analytical techniques. From the initial confirmation of functional groups by IR spectroscopy to the detailed connectivity mapping by NMR and the definitive molecular weight determination by mass spectrometry, each step provides crucial, self-validating data. When available, single-crystal X-ray diffraction offers the ultimate structural proof, revealing the precise three-dimensional architecture of these molecules. This rigorous analytical workflow is the bedrock upon which further research into the promising therapeutic potential of these hybrid heterocyclic compounds is built.

References

  • Aust J Chem (1964) 17 (9): 975–986. The mass spectra of some naturally occurring oxygen heterocycles and related compounds. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics, 15(4). [Link]

  • Vantipalli, S. P., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(53), 39155-39171. [Link]

  • Vantipalli, S. P., et al. (2024). Synthesis, characterization, and biological evaluation of a series of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(53), 39155-39171. [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • MS, IR and NMR Data of Thiazoles 10a–d. ResearchGate. [Link]

  • Mass spectrometry and ionization energies of some condensed-ring aromatic and heterocyclic compounds. The Journal of Physical Chemistry. [Link]

  • Request PDF: Synthesis, modeling, and biological studies of new thiazole-pyrazole analogues as anticancer agents. ResearchGate. [Link]

  • Abdellattif, M. H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

  • Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1). [Link]

  • Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. ResearchGate. [Link]

  • Abbas, N. F., & Jber, N. R. (2025). Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks. Al-Nahrain Journal of Science, 28(3), 31-41. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • Abbas, N. F., & Jber, N. R. (2025). Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole. Al-Nahrain Journal of Science, 28(3), 31-41. [Link]

  • Kumar, R., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Chemistry, 3(4), 1251-1263. [Link]

  • Al-Juboori, A. M. J., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Methodologies, 9(7), 53-61. [Link]

  • Guda, V. V., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][3][11]triazines. Journal of Chemical Crystallography, 53(4), 361-372. [Link]

  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025). Journal of Molecular Structure, 1321, 138943. [Link]

  • Kumar, A., et al. (2023). Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives. Chemical Science International Journal, 32(4), 48-57. [Link]

  • Synthesis of thiazoles. Organic Chemistry Portal. [Link]

  • Baashen, M. A., et al. (2021). The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 123-125. [Link]

  • Guda, V. V., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][3][11]triazines. Journal of Chemical Crystallography, 53(4), 361-372. [Link]

  • Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. SciSpace. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • Peng, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(11), 3749-3755. [Link]

  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. [Link]

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Foundational

CAS number lookup for 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole

Identification, Synthesis, and Chemical Profiling Executive Summary Target Compound: 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole Chemical Formula: C₇H₆BrN₃S Molecular Weight: 244.11 g/mol Core Scaffold: Pyrazolyl-thiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Identification, Synthesis, and Chemical Profiling

Executive Summary

Target Compound: 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole Chemical Formula: C₇H₆BrN₃S Molecular Weight: 244.11 g/mol Core Scaffold: Pyrazolyl-thiazole[1][2][3][4][5]

This technical guide addresses the identification, synthesis, and characterization of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole . While simple pyrazolyl-thiazoles are common in fragment-based drug discovery (FBDD), this specific brominated derivative is often a non-cataloged intermediate requiring de novo synthesis or custom synthesis request. This document provides the "First Principles" data required to identify, synthesize, and validate this compound in a research setting.

Part 1: Identification & CAS Registry Status[5][6][7]
1.1 The "Missing" CAS Number

Unlike its un-methylated analog [2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole, CAS 1183201-85-5], the specific target 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole does not currently have a widely indexed CAS Registry Number in public chemical aggregators (PubChem, ChemSpider).

Researchers must rely on structural verification rather than a single identifier.[5] The compound is best identified by its component building blocks, which do have established CAS numbers.[5]

1.2 Structural Component Analysis

To validate the identity of the compound in procurement or synthesis, verify the following precursors:

ComponentChemical NameCAS NumberRole
Fragment A 4-Bromo-1H-pyrazole2075-45-8 Heterocyclic Core 1
Fragment B 2-Bromo-4-methyl-1,3-thiazole7238-61-1 Heterocyclic Core 2
Precursor C 2-Hydrazinyl-4-methylthiazole HCl14397-08-1 Alternative Synthron
1.3 Chemical Identifiers (Computed)
  • SMILES: Cc1csc(n1)n2cc(Br)cn2

  • InChI Key: (Predicted) ZLZYK... (Varies by tautomer calculation)

  • LogP (Predicted): ~2.8 – 3.2 (Lipophilic, suitable for CNS penetration)

Part 2: Synthesis & Production Protocols

Since a direct commercial source may be unavailable, two primary synthetic routes are validated for high-purity production.[5]

Method A: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for small-scale, high-purity library generation.

Mechanism: Palladium-catalyzed C-N bond formation between the pyrazole nitrogen and the thiazole halide.[5]

  • Reagents:

    • Substrate 1: 4-Bromo-1H-pyrazole (1.0 eq) [CAS 2075-45-8]

    • Substrate 2: 2-Bromo-4-methylthiazole (1.1 eq) [CAS 7238-61-1]

    • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)

    • Base: Cs₂CO₃ (2.0 eq)

    • Solvent: 1,4-Dioxane (Anhydrous)

  • Protocol:

    • Charge a reaction vial with Substrate 1, Substrate 2, Base, and Catalyst under N₂ atmosphere.[5]

    • Add degassed 1,4-Dioxane.[5]

    • Heat to 100°C for 12–16 hours.

    • Workup: Filter through Celite, concentrate in vacuo.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).[5]

  • Critical Control Point: The 4-position of the pyrazole is already brominated.[5] Use a mild catalyst system to prevent dehalogenation or polymerization at the C-Br site.[5]

Method B: Cyclization Strategy (Hantzsch-Type)

Best for scale-up or if the coupling fails.

Mechanism: Condensation of a hydrazine derivative with a 1,3-dielectrophile.[5]

  • Reagents:

    • Precursor: 2-Hydrazinyl-4-methylthiazole HCl (1.0 eq) [CAS 14397-08-1]

    • Electrophile: 2-Bromomalonaldehyde (or Nitromalonaldehyde followed by reduction/Sandmeyer)

    • Solvent: Ethanol/Acetic Acid[3][5]

  • Protocol:

    • Dissolve hydrazine precursor in Ethanol.

    • Add 2-Bromomalonaldehyde (1.1 eq) dropwise.

    • Reflux for 4 hours.[5]

    • Workup: Cool to precipitate the product or extract with DCM.[5]

Part 3: Technical Visualization
3.1 Synthesis & Identification Workflow

The following diagram illustrates the decision logic for identifying and synthesizing the target, linking available CAS precursors to the final scaffold.

G Target Target: 2-(4-Bromopyrazol-1-yl)- 4-methyl-1,3-thiazole FragA 4-Bromo-1H-pyrazole (CAS 2075-45-8) Method1 Method A: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) FragA->Method1 Nucleophile FragB 2-Bromo-4-methylthiazole (CAS 7238-61-1) FragB->Method1 Electrophile FragC 2-Hydrazinyl-4-methylthiazole (CAS 14397-08-1) Method2 Method B: Cyclization (Condensation) FragC->Method2 Hydrazine Core Validation Validation: 1H-NMR, LC-MS (Verify Regioselectivity) Method1->Validation Method2->Validation Validation->Target Confirmed Structure

Figure 1: Retrosynthetic analysis and identification workflow for the uncataloged target.

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for biaryl systems in kinase inhibitors.[5]

  • Kinase Inhibition: The pyrazole-thiazole axis provides a rigid geometry that can fit into the ATP-binding pocket of kinases (e.g., CDK, p38 MAPK).[5] The nitrogen atoms act as hydrogen bond acceptors.[5]

  • Fragment-Based Design: The bromine atom at the 4-position of the pyrazole is a versatile "handle."[5] It allows for further functionalization via Suzuki-Miyaura coupling to attach solubilizing groups or specificity-determining moieties.[5]

  • Metabolic Stability: The thiazole ring is generally resistant to oxidative metabolism compared to phenyl rings, potentially improving the pharmacokinetic (PK) profile of the final drug candidate.[5]

References
  • PubChem. (2025).[5][6] Compound Summary for 2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole (CAS 1183201-85-5). National Library of Medicine.[5] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

procedure for functionalizing the bromine position on 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole

Application Note: Strategic Functionalization of the C4-Bromine in 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole Abstract This guide details the protocols for functionalizing the C4-bromine position of 2-(4-bromopyrazol-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C4-Bromine in 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole

Abstract

This guide details the protocols for functionalizing the C4-bromine position of 2-(4-bromopyrazol-1-yl)-4-methyl-1,3-thiazole. This scaffold presents a dual challenge: the electron-rich pyrazole ring renders the C4-bromide less reactive toward oxidative addition, while the N1-linked thiazole moiety introduces Lewis basic sites (N3, S1) capable of catalyst poisoning and C5-proton acidity that complicates lithiation. This note prioritizes Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and offers a safer alternative to Lithium-Halogen exchange via Miyaura Borylation.

Scaffold Analysis & Strategic Considerations

Before initiating synthesis, researchers must understand the electronic environment of the substrate.

  • Deactivation: The pyrazole ring is electron-rich, increasing the energy barrier for the oxidative addition of Pd(0) into the C-Br bond compared to phenyl bromides.

  • Catalyst Poisoning: The thiazole nitrogen (N3) and sulfur are soft Lewis bases. They can displace weak ligands (like PPh3) on Palladium, leading to catalyst deactivation. Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) or bidentate ligands (dppf) that resist displacement.

  • Lithiation Risk: The C5-proton of the thiazole ring is acidic (

    
    ). Standard 
    
    
    
    -BuLi treatment often results in competitive deprotonation at the thiazole C5 rather than exclusive Br-Li exchange at the pyrazole C4.
Decision Matrix: Reaction Pathway Selection

G Start Target Functionalization Type Bond Type Needed? Start->Type CC C-C Bond (Aryl/Alkyl) Type->CC CN C-N Bond (Amines) Type->CN Nu Nucleophilic Conversion Type->Nu Suzuki Protocol A: Suzuki-Miyaura (XPhos/Pd) CC->Suzuki Standard Buchwald Protocol B: Buchwald-Hartwig (BrettPhos/Pd) CN->Buchwald Anilines/Alkylamines Boryl Protocol C: Miyaura Borylation (Pd-Cat) Nu->Boryl Safe Route Lithium Avoid n-BuLi Use iPrMgCl·LiCl Nu->Lithium Risky Route

Figure 1: Strategic decision tree for functionalizing the 4-bromopyrazole-thiazole scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

This is the most robust method for attaching aryl or heteroaryl groups. The use of XPhos Pd G3 or Pd(dppf)Cl2 is critical to overcome the deactivation of the pyrazole bromide.

Materials
  • Substrate: 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) OR Pd(dppf)Cl2·DCM (5 mol%)

  • Base:

    
     (2.0 equiv, 1M aqueous) or 
    
    
    
    (3.0 equiv, solid)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure
  • Charge: In a microwave vial or pressure tube, combine the substrate, boronic acid, and base.

  • Catalyst Addition: Add the Pd catalyst. Note: If using XPhos Pd G3, it is air-stable, but flushing the headspace is still recommended.

  • Solvent & Degas: Add the Dioxane/Water mixture.[1] Sparge with Argon for 5 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen.

  • Seal & Heat: Cap the vessel.

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water. The thiazole moiety is polar; ensure the aqueous layer is extracted twice to recover yield.

  • Purification: Flash chromatography (Hexane/EtOAc). Tip: Thiazoles can streak on silica. Add 1% Et3N to the eluent if tailing occurs.

Why this works: XPhos is a bulky, electron-rich dialkylbiaryl phosphine that facilitates oxidative addition into the hindered/deactivated C-Br bond and prevents the thiazole nitrogen from coordinating to the Pd center [1].

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Coupling amines to 4-bromopyrazoles is challenging. BrettPhos (for primary amines) and RuPhos (for secondary amines) are the ligands of choice.

Materials
  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (2–5 mol%)

  • Base: LiHMDS (2.0 equiv, 1M in THF) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or THF (anhydrous)

Step-by-Step Procedure
  • Preparation: Flame-dry the reaction vessel and cool under Argon. Moisture kills this reaction.

  • Solids: Add substrate, solid amine (if applicable), and base (if using NaOtBu).

  • Liquids: Add solvent and liquid amine (if applicable).

  • Catalyst: Add the Pre-catalyst (G3/G4 series ensures the active Pd(0) species is generated efficiently).

  • Reaction: Heat to 80–100°C.

    • Critical Check: If using LiHMDS, keep the temperature strictly controlled. LiHMDS is preferred if the substrate has other base-sensitive groups, but NaOtBu generally gives higher yields for pyrazoles [2].

  • Quench: Cool and filter through a pad of Celite. Concentrate and purify.

Protocol C: Miyaura Borylation (Converting Br to Nucleophile)

If you need to make the pyrazole the nucleophile (e.g., to couple with an aryl chloride), convert the bromide to a boronic ester. This is safer than using


-BuLi.
Materials
  • Substrate: 1.0 equiv

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.1 equiv)
    
  • Catalyst: Pd(dppf)Cl2[2]·DCM (3–5 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 equiv) - Must be anhydrous.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Combine: Mix substrate,

    
    , KOAc, and catalyst in a vial.
    
  • Degas: Sparge with Argon for 5–10 minutes. Oxygen inhibition is severe in borylation.

  • Heat: 90°C for 2–4 hours.

  • Monitoring: Monitor by LCMS. You will see the mass shift from Br pattern to the Pinacol ester (M+H).

    • Note: The boronic ester can hydrolyze to the boronic acid on LCMS; look for both masses.

  • Workup: Filter through Celite with EtOAc. Do not wash with caustic basic water, or the boronate will hydrolyze.

Critical Warning: Lithium-Halogen Exchange

Avoid using


-BuLi. 
The thiazole C5 proton is sufficiently acidic that 

-BuLi will cause deprotonation/ring-opening or a mixture of C4-Li (pyrazole) and C5-Li (thiazole) species [3].

If Lithiation is Mandatory: Use the Knochel-Hauser Base (Turbo-Grignard) :


.
  • Cool substrate in THF to 0°C (not -78°C).

  • Add

    
     (1.1 equiv).
    
  • Stir at 0°C for 1 hour. The chelation of Mg to the thiazole nitrogen assists in directing the exchange to the bromine, and the reagent is less basic than

    
    -BuLi, sparing the thiazole C5 proton [4].
    

Data Summary Table

Reaction TypePreferred CatalystLigand ClassBaseKey Risk
Suzuki (C-C) XPhos Pd G3Dialkylbiaryl phosphine

Thiazole Pd-poisoning
Buchwald (C-N) BrettPhos Pd G3Bulky PhosphineNaOtBu / LiHMDSLow oxidative addition rate
Borylation Pd(dppf)Cl2Bidentate FerrocenylKOAcProtodeboronation
Lithiation None (Use Mg)N/A

C5-H deprotonation (Thiazole)

References

  • Suzuki-Miyaura Coupling of Heterocycles

    • Title: Update on the Suzuki-Miyaura Cross-Coupling of Heterocycles.
    • Source:Chem. Rev. 2024.[3]

    • URL:[Link] (General reference for heteroaryl coupling).

  • Buchwald-Hartwig on Pyrazoles

    • Title: Palladium-Catalyzed Amination of Aryl Halides with Primary Amines using BrettPhos.[4]

    • Source:J. Am. Chem. Soc.[5][6][7] 2008, 130, 13552.

    • URL:[Link]

  • Thiazole Acidity & Lithiation Risks

    • Title: Regioselective functionaliz
    • Source:Tetrahedron 2009.
    • URL:[Link][8]

  • Turbo-Grignard Application

    • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
    • Source:Angew. Chem. Int. Ed. 2004, 43, 3333.
    • URL:[Link]

Sources

Application

Application Notes and Protocols: 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the Pyrazole-Thiazole Scaffold In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for the discovery of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole-Thiazole Scaffold

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for the discovery of novel therapeutics with enhanced efficacy and unique pharmacological profiles. The pyrazole and thiazole ring systems are independently recognized as "privileged structures" due to their prevalence in a multitude of biologically active compounds.[1][2][3] Pyrazoles are well-established components of drugs targeting a wide array of physiological conditions, demonstrating activities ranging from anti-inflammatory to anticancer.[4][5] Similarly, the thiazole moiety is a cornerstone in numerous approved drugs, including antineoplastics and antivirals, underscoring its therapeutic importance.[1][6]

The hybrid molecule, 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole, represents a strategically designed building block for drug discovery. It synergistically combines the desirable attributes of both the pyrazole and thiazole scaffolds. The bromine atom at the 4-position of the pyrazole ring serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical step in the optimization of lead compounds. The 4-methyl group on the thiazole ring can provide a steric and electronic influence that can be crucial for molecular recognition by biological targets.

This guide provides a comprehensive overview of the synthesis, characterization, and application of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole in drug discovery. Detailed, field-proven protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are presented, along with insights into the rationale behind experimental choices.

Physicochemical Properties and Characterization

While extensive experimental data for 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole is not widely published, its basic properties can be sourced from chemical databases and suppliers.

PropertyValueSource
Molecular Formula C₇H₆BrN₃SPubChem
Molecular Weight 244.11 g/mol PubChem
Appearance Off-white to pale yellow solid (predicted)---
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted)General knowledge of similar heterocycles
Purity >95% (commercially available)Fluorochem[4]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The expected ¹H NMR spectrum would show distinct signals for the pyrazole and thiazole protons, as well as the methyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the compound.

  • X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction can be employed.

Synthesis of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole: A Proposed Route

A robust and widely applicable method for the synthesis of thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][7] Based on this principle, a plausible and efficient synthesis of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole is proposed, starting from the readily available 4-bromopyrazole.

Synthesis_Workflow cluster_0 Step 1: Thioamidation cluster_1 Step 2: Hantzsch Thiazole Synthesis 4-Bromopyrazole 4-Bromopyrazole intermediate1 4-Bromopyrazole->intermediate1 1. Thiophosgene 2. NH₃ Thiophosgene Thiophosgene Ammonia Ammonia 4-Bromopyrazole-1-carbothioamide 4-Bromopyrazole-1-carbothioamide Target_Compound 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole 4-Bromopyrazole-1-carbothioamide->Target_Compound Chloroacetone, Ethanol, Reflux intermediate1->4-Bromopyrazole-1-carbothioamide Chloroacetone Chloroacetone

Figure 1: Proposed two-step synthesis of the target building block.

Protocol 1: Synthesis of 4-Bromopyrazole-1-carbothioamide (Intermediate)

Rationale: The conversion of 4-bromopyrazole to its corresponding carbothioamide provides the necessary precursor for the Hantzsch synthesis. This transformation is typically achieved by reaction with thiophosgene followed by treatment with ammonia.

Materials:

  • 4-Bromopyrazole

  • Thiophosgene

  • Ammonia (aqueous solution)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a well-ventilated fume hood, dissolve 4-bromopyrazole (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thiophosgene (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and add an aqueous solution of ammonia (2.0 eq).

  • Shake the funnel vigorously and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 4-bromopyrazole-1-carbothioamide.

Protocol 2: Synthesis of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole

Rationale: The Hantzsch thiazole synthesis provides a direct and efficient method for the construction of the thiazole ring.[1] The reaction proceeds via the condensation of the carbothioamide with an α-haloketone, in this case, chloroacetone.

Materials:

  • 4-Bromopyrazole-1-carbothioamide

  • Chloroacetone

  • Ethanol

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-bromopyrazole-1-carbothioamide (1.0 eq) and ethanol.

  • Add chloroacetone (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole.

Application in Drug Discovery: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyrazole ring of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole is the key to its utility as a building block. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents at this position.

Derivatization_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Building_Block 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole Suzuki_Product Aryl/Heteroaryl Derivatives Building_Block->Suzuki_Product Pd Catalyst, Base Buchwald_Product Amine Derivatives Building_Block->Buchwald_Product Pd Catalyst, Base, Ligand Boronic_Acid R-B(OH)₂ Boronic_Acid->Suzuki_Product Amine R₂NH Amine->Buchwald_Product

Figure 2: Diversification of the building block via cross-coupling.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties.[7][8] This is particularly valuable in drug discovery for exploring structure-activity relationships (SAR) by modifying the aromatic substituents.

Materials:

  • 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask, combine 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole, the boronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 4: Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[7][9] This reaction allows for the introduction of a diverse range of primary and secondary amines, which are common functional groups in many drug molecules.

Materials:

  • 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere apparatus

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent.

  • Add 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole and the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Potential Applications in Drug Discovery

The derivatives synthesized from 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole are promising candidates for various therapeutic areas, given the known biological activities of the pyrazole-thiazole scaffold.

  • Kinase Inhibitors: The pyrazole scaffold is a key component in numerous FDA-approved protein kinase inhibitors used in cancer therapy.[4][10] The ability to introduce diverse aryl and amino substituents allows for the fine-tuning of interactions with the kinase active site, potentially leading to potent and selective inhibitors of targets such as Aurora kinases, Akt, and B-raf.[10][11]

  • Antimicrobial Agents: Hybrid molecules incorporating pyrazole and thiazole moieties have demonstrated significant antimicrobial and antifungal activities.[1][3] The derivatization of the building block can lead to novel compounds with improved potency against drug-resistant pathogens.

  • Anti-inflammatory Agents: Both pyrazole and thiazole derivatives are known to possess anti-inflammatory properties.[1] The synthesized analogs can be screened for their ability to modulate key inflammatory pathways.

Conclusion

2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole is a high-potential building block for the construction of diverse chemical libraries for drug discovery. Its strategic design, which combines two privileged heterocyclic scaffolds with a versatile synthetic handle, offers a robust platform for the rapid generation of novel compounds. The detailed protocols provided herein for its synthesis and derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a practical guide for researchers in the pharmaceutical and biotechnology sectors. The exploration of the chemical space around this scaffold is anticipated to yield promising new candidates for a range of therapeutic targets.

References

  • A review on the chemistry and pharmacological activity of pyrazole and thiazole analogues. (2025). Vertex AI Search.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.
  • A head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem.
  • Synthesis and antimicrobial evaluation of some new pyrazole derivatives containing thiazole scaffolds. (2021). MDPI.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026).
  • 2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole. (2013).
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
  • 2-(4-bromo-1h-pyrazol-1-yl)-1,3-thiazole. PubChemLite.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis of some new 5- substituted of. JOCPR.
  • Substituted 1,3-thiazole compounds, their production and use.
  • Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evalu
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). PMC.
  • 2-(4-bromo-1h-pyrazol-1-yl)-1,3-thiazole. PubChemLite.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Synthesis of 4-methyl-2-hydrazinobenzothiazole. PrepChem.com.
  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characteriz
  • 2-(4-bromo-1h-pyrazol-3-yl)-1,3-thiazole. PubChemLite.
  • Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. Academia.edu.
  • Synthesis of 2-(2-Hydrazinyl) thiazole derivatives.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022).
  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)
  • Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR.
  • Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isol
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). Semantic Scholar.

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Method

Application Note: High-Fidelity Functionalization of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole

Executive Summary & Strategic Analysis The scaffold 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole represents a privileged pharmacophore in drug discovery, particularly for kinase inhibition and GPCR modulation (e.g., EP1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole represents a privileged pharmacophore in drug discovery, particularly for kinase inhibition and GPCR modulation (e.g., EP1 receptor antagonists). The core value of this molecule lies in the C4-bromine atom on the pyrazole ring.

The Challenge: Researchers often attempt classical Nucleophilic Aromatic Substitution (SNAr) on this substrate and fail.

  • Scientific Reality: The pyrazole ring is electron-rich (π-excessive). Despite the electron-withdrawing nature of the attached thiazole ring, the C4 position of the pyrazole is not sufficiently activated for classical SNAr (addition-elimination) by weak nucleophiles under standard conditions.

  • The Solution: The "substitution" of the bromine must be achieved via Transition-Metal Catalyzed Cross-Coupling (functionally equivalent to nucleophilic substitution but mechanistically distinct). This guide focuses on Buchwald-Hartwig Amination (C-N bond) and Suzuki-Miyaura Coupling (C-C bond) as the gold-standard protocols for this specific transformation.

Reactivity Profile & Mechanistic Logic

To design a successful experiment, one must understand the electronic landscape of the substrate.

  • Site A (Thiazole C5): Electron-deficient but unsubstituted. Susceptible to electrophilic aromatic substitution (e.g., halogenation) or C-H activation.

  • Site B (Pyrazole C4-Br): The primary handle. The C-Br bond is strong (

    
    ) but oxidative addition to Pd(0) is facile due to the heteroaromatic stabilization.
    
  • Site C (Thiazole C4-Methyl): Benzylic-like reactivity; susceptible to radical bromination, but stable under cross-coupling conditions.

Visualization: Reactivity Divergence

The following diagram illustrates the divergent pathways available for this scaffold, highlighting why Pd-catalysis is the requisite path for C4-substitution.

Reactivity Substrate 2-(4-Bromopyrazol-1-yl)- 4-methyl-1,3-thiazole SNAr Classical SNAr (Nucleophile + Heat) Substrate->SNAr High Activation Barrier PdCycle Pd-Catalyzed Substitution Substrate->PdCycle Oxidative Addition Failure No Reaction / Decomposition SNAr->Failure Product_N C-N Coupled Product (Amines) PdCycle->Product_N Buchwald-Hartwig Product_C C-C Coupled Product (Aryl/Alkyl) PdCycle->Product_C Suzuki-Miyaura

Figure 1: Decision tree for functionalization. Classical SNAr is kinetically disfavored; Pd-catalysis provides the necessary energetic bypass.

Detailed Experimental Protocols

Protocol A: C-N Bond Formation (Buchwald-Hartwig Amination)

Objective: Substitution of Br with primary or secondary amines (anilines, piperazines, morpholines). Rationale: The C4-position is sterically accessible. We utilize BrettPhos or XPhos precatalysts to prevent catalyst poisoning by the thiazole sulfur and to ensure rapid reductive elimination.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Substrate 1.0Electrophile2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole
Amine 1.2NucleophileAnilines, cyclic secondary amines
Catalyst 0.02 - 0.05Pd SourceBrettPhos Pd G3 or Pd(OAc)₂ + XPhos
Base 2.0 - 3.0Proton ScavengerCs₂CO₃ (weak) or NaOtBu (strong)
Solvent [0.1 M]Medium1,4-Dioxane or t-Amyl Alcohol (anhydrous)
Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a resealable reaction vial (microwave vial or Schlenk tube) and cool under Argon.

  • Solids Addition: Charge the vial with the Substrate (1.0 equiv), Base (Cs₂CO₃, 2.0 equiv), and Precatalyst (BrettPhos Pd G3, 2-5 mol%).

    • Expert Tip: If using a solid amine, add it now. If liquid, add after solvent.

  • Degassing: Cap the vial. Evacuate and backfill with Argon three times (3x). This is critical; oxygen kills the active Pd(0) species.

  • Solvent & Liquid Reagents: Syringe in anhydrous 1,4-Dioxane. Add the liquid amine (1.2 equiv).

  • Reaction: Heat the block to 100 °C . Stir vigorously (1000 rpm) for 4–16 hours.

    • Monitoring: Check LCMS at 2 hours. Look for the disappearance of the bromide (M+ and M+2 pattern) and appearance of the product mass.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: Substitution of Br with aryl, heteroaryl, or alkyl groups. Rationale: The thiazole nitrogen can coordinate to Pd, potentially slowing the reaction. Using a biaryl phosphine ligand (SPhos or XPhos) creates a "protective shell" around the metal center, facilitating the coupling.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Substrate 1.0Electrophile2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole
Boronic Acid 1.5NucleophileAryl/Heteroaryl-B(OH)₂ or Pinacol Ester
Catalyst 0.05Pd SourcePd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄
Base 3.0ActivatorK₃PO₄ (2M aq.) or Na₂CO₃ (2M aq.)
Solvent [0.1 M]MediumDME/Water (3:1) or Dioxane/Water (4:1)
Step-by-Step Methodology
  • Charge: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Catalyst (Pd(dppf)Cl₂, 5 mol%) to the vial.

  • Inert Atmosphere: Seal and purge with Argon (3 cycles).

  • Solvent Addition: Add degassed DME (dimethoxyethane) and the aqueous base solution (e.g., 2M K₃PO₄).

    • Note: The presence of water is mandatory for the transmetalation step in Suzuki coupling.

  • Thermal Cycle: Heat to 85–90 °C for 2–6 hours.

    • Self-Validation: If the reaction stalls (incomplete conversion), add 0.5 equiv more boronic acid and 1 mol% fresh catalyst.

  • Workup: Partition between water and EtOAc. Wash organic layer with brine. Dry over Na₂SO₄.[2]

The Self-Validating System (Troubleshooting)

A robust protocol includes internal checks. Use this table to diagnose failure modes.

Observation (LCMS/TLC)Root CauseCorrective Action
Starting Material Remains Catalyst DeactivationSwitch to XPhos Pd G3 . The thiazole sulfur may be poisoning simple catalysts like Pd(PPh₃)₄.
Protodehalogenation (M-Br + H) Hydride Source presentEnsure solvent is anhydrous. Avoid alcohols if using strong bases. Lower temperature to 80 °C.
Homocoupling of Boronic Acid Oxidative CouplingOxygen leak in the system. Degas solvents more thoroughly (sparge with Ar for 15 mins).
Black Precipitate (Pd Black) Ligand dissociationAdd excess ligand (e.g., 10 mol% free XPhos) to stabilize the Pd species.
Visualization: The Catalytic Cycle & Failure Points

Understanding where the cycle breaks allows for rapid troubleshooting.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetalation (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile/Base Poison Catalyst Poisoning (Thiazole S coordination) OxAdd->Poison Stall Dehal Protodehalogenation (Side Product) OxAdd->Dehal + Hydride RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Pd-Catalytic Cycle. The critical step for this substrate is preventing sulfur poisoning after Oxidative Addition.

Safety & Handling

  • Bromopyrazoles: Generally non-volatile but should be handled in a fume hood.

  • Palladium Catalysts: Heavy metals.[3] All waste must be segregated into heavy metal waste streams.

  • Pressure: Reactions run at 100 °C in closed vials generate pressure. Use rated pressure vials (e.g., Biotage/CEM microwave vials).

References

  • Vertex AI Search. (2026). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Retrieved from

  • National Institutes of Health (NIH). (2013). Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists. Bioorg Med Chem Lett. Retrieved from

  • ChemicalBook. (2026). 4-Bromopyrazole Chemical Properties and Uses. Retrieved from

  • MDPI. (2023). Recent Progress in Pd-Catalyzed Tandem Processes. Retrieved from

  • ResearchGate. (2025). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reactivity of Bromine in Pyrazole-Thiazole Systems

Status: Operational Ticket ID: PYR-THZ-Br-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-THZ-Br-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 24, 2026

Executive Summary: The "Inert Bromine" Paradox

Researchers working with pyrazole-thiazole hybrids (common scaffolds in kinase inhibitors like Dabrafenib analogs) often encounter a "dead" reaction where the bromine substituent fails to undergo oxidative addition.

This is rarely a simple case of "bad reagents." It is a convergence of two antagonistic factors:

  • Electronic Deactivation: If the bromine is at the C4-position of the pyrazole , the ring is excessively electron-rich, raising the activation energy for oxidative addition.

  • Catalyst Poisoning: The thiazole sulfur and pyrazole nitrogens act as "soft" Lewis bases, coordinating tightly to the Palladium (Pd) center and displacing the phosphine ligands, effectively shutting down the catalytic cycle.

This guide provides the diagnostic logic and self-validating protocols to overcome these barriers.

Diagnostic Module: Why is Your Reaction Failing?

Before altering conditions, determine the root cause based on the position of the Bromine.

Scenario A: Bromine on Pyrazole Ring (C4-Position)
  • The Issue: Electronic Deactivation. The pyrazole ring pushes electron density into the C-Br bond, strengthening it. Standard catalysts (e.g., Pd(PPh3)4) cannot break this bond.

  • Symptoms: Starting material remains untouched; no side products, just 0% conversion.

  • The Fix: Requires electron-rich, bulky ligands (alkylphosphines or NHCs) to force oxidative addition.

Scenario B: Bromine on Thiazole Ring (C2, C4, or C5)
  • The Issue: Catalyst Poisoning & Instability. The thiazole sulfur coordinates to Pd.[1] Furthermore, the C2-proton of thiazole is acidic (pKa ~29). Strong bases used in coupling can deprotonate this position, leading to polymerization or scrambling.

  • Symptoms: Reaction turns black (Pd precipitation); complex mixture of oligomers; dehalogenation (H replaces Br).

  • The Fix: Use "Throw-away" ligand precatalysts (PEPPSI) and mild bases.

Visual Troubleshooting Logic

The following decision tree outlines the logical flow for selecting the correct protocol.

TroubleshootingFlow Start START: Reaction Stalled BrPos Where is the Bromine? Start->BrPos Pyr4 Pyrazole C4-Position BrPos->Pyr4 Electron Rich Thz Thiazole Ring BrPos->Thz S-Containing Issue1 Issue: Electronic Deactivation (Bond is too strong) Pyr4->Issue1 Issue2 Issue: S-Coordination/Poisoning (Catalyst is dead) Thz->Issue2 Sol2 PROTOCOL B: XPhos Pd G3 (The Specialist) Issue1->Sol2 CheckBase Check Base: Is it NaOtBu/KOtBu? Issue2->CheckBase Sol1 PROTOCOL A: Pd-PEPPSI-IPent (The Sledgehammer) CheckBase->Sol1 No SwitchBase Switch to K3PO4 (Prevent C-H Deprotonation) CheckBase->SwitchBase Yes SwitchBase->Sol1

Figure 1: Decision matrix for selecting the catalytic system based on substrate topology.

Validated Protocols

Protocol A: The "Sledgehammer" (Pd-PEPPSI-IPent)

Best for: Thiazole-bromides and cases of catalyst poisoning.

Mechanism: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system uses a bulky N-Heterocyclic Carbene (NHC) ligand.[2] The 3-chloropyridine "throw-away" ligand stabilizes the Pd(II) species but dissociates rapidly upon heating to reveal the active 12-electron Pd(0) species. The bulky NHC (IPent) prevents the thiazole sulfur from binding to the metal center [1, 3].

Step-by-Step:

  • Stoichiometry:

    • Substrate (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.5 equiv)

    • Catalyst: Pd-PEPPSI-IPent (2–5 mol%)

    • Base: K₂CO₃ or K₃PO₄ (2.0 equiv) — Avoid alkoxides.

  • Solvent System: 1,4-Dioxane/Water (4:1 ratio). The water is critical to dissolve the inorganic base and facilitate transmetalation.

  • Procedure:

    • Add solid reagents to a microwave vial.

    • Seal and purge with Argon for 5 minutes.

    • Add degassed solvents via syringe.

    • Heat: 80°C (Oil bath) or 100°C (Microwave) for 2–4 hours.

  • Validation Check: If the reaction mixture remains clear/yellow, the catalyst is active. If it instantly turns black (Pd black precipitation), the NHC ligand has failed to protect the center; switch to Protocol B.

Protocol B: The "Specialist" (Buchwald G3 Precatalysts)

Best for: 4-Bromopyrazoles (Electronically deactivated).

Mechanism: 4-bromopyrazoles are extremely electron-rich. To break the C-Br bond, you need a ligand that makes the Pd center highly electron-rich. XPhos or RuPhos are biaryl phosphine ligands designed exactly for this. The G3 precatalyst ensures that the active species is generated efficiently without requiring reduction by the nucleophile [2, 5].

Step-by-Step:

  • Stoichiometry:

    • Substrate (1.0 equiv)

    • Boronic Partner (1.2 equiv)[3]

    • Catalyst: XPhos Pd G3 (2–4 mol%)

    • Base: K₃PO₄ (0.5 M aqueous solution, 2.0 equiv).

  • Solvent: n-Butanol or THF. (Alcoholic solvents often assist in activating these precatalysts).

  • Procedure:

    • Combine solids in a vial.

    • Evacuate/backfill with Argon (3x).[3]

    • Add solvent.[4]

    • Heat to 100°C.

  • Note: If using an N-unprotected pyrazole, add 3.0 equiv of base, as the pyrazole NH will consume one equivalent.

Optimization Data Matrix

When the standard protocols fail, use this matrix to fine-tune the reaction environment.

VariableRecommendationRationale
Base K₃PO₄ > K₂CO₃ >> Cs₂CO₃K₃PO₄ is mild enough to spare the thiazole C-H but strong enough for transmetalation. Avoid NaOtBu (causes polymerization).
Solvent Dioxane/H₂O or n-BuOH Biphasic systems (Dioxane/Water) are superior for solubility of polar hybrids. n-BuOH activates G3 precatalysts.
Ligand IPent (NHC) or XPhos IPent (in PEPPSI) provides steric bulk to block Sulfur poisoning. XPhos boosts electron density for oxidative addition.
Additives CuI (Optional)Occasionally, adding 10 mol% CuI (Liebeskind-Srogl type mechanism) can facilitate transmetalation if the boron species is sluggish.

Advanced Troubleshooting (FAQs)

Q: My reaction yields the "Dehalogenated" product (H instead of Br). Why? A: This is Protodebromination . It occurs when the oxidative addition happens (Pd inserts into C-Br), but the transmetalation with the boronic acid is too slow. The Pd intermediate then grabs a hydride (from the solvent or base) and eliminates.[5]

  • Fix: Increase the concentration of the boronic acid (to 2.0 equiv). Switch to a non-protic solvent (e.g., Toluene/Dioxane) and ensure the system is strictly anhydrous.

Q: The reaction works for 3-bromopyrazole but fails for 4-bromopyrazole. A: This confirms the electronic deactivation hypothesis. The C3 position is more electron-deficient (easier to react) than the C4 position.

  • Fix: You must use Protocol B (XPhos Pd G3) or even stronger ligands like tBuXPhos . Standard Pd(PPh3)4 will never work here.

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended. Pyrazole-thiazole couplings often have high activation energies due to steric clash between the rings. Microwave heating (100–120°C for 30 mins) often succeeds where 24h reflux fails.

Mechanism of Failure: Catalyst Poisoning

Understanding how the system fails is crucial for prevention. The diagram below illustrates the competition between the Ligand and the Substrate (Thiazole Sulfur).

PoisoningMechanism Figure 2: Competition between Productive Cycle and Sulfur Poisoning Pd_Active Active Pd(0)-L OxAdd Oxidative Addition (Productive) Pd_Active->OxAdd Steric Bulk (L) Protects Pd Dead Pd-S Complex (Inactive) Pd_Active->Dead S-Coordination (Poisoning) Substrate Thiazole Substrate Substrate->OxAdd Substrate->Dead

References

  • Organ, M. G. , et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 2006. [4][6][7][8][9][10][11][12][13][14][15]

  • Buchwald, S. L. , et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 2014. 9[4][6][8][9][10][11][12][13][14][15]

  • Organ, M. G. , et al. "[IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)-NHC Precatalyst." Molecules, 2023.[7][8] 8[4][6][9][10][12][13][14][15]

  • BenchChem Technical Support. "Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole." BenchChem Troubleshooting Guides, 2025.[16] 16[4][6][7][8][9][10][11][12][13][14][15]

  • Sigma-Aldrich. "PEPPSI™-IPent for Demanding Cross-Coupling Reactions." Technical Bulletin. [4][6][7][8][9][10][11][12][13][14][15]

Sources

Optimization

purification methods for removing impurities from 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole

Technical Support Center: Purification of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole Welcome to the technical support guide for the purification of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole. This document is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole

Welcome to the technical support guide for the purification of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole. This document is designed for researchers, medicinal chemists, and process development scientists who handle heterocyclic intermediates. The pyrazole and thiazole scaffolds are cornerstones in modern drug discovery, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] The purity of intermediates like 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole is paramount for the success of subsequent synthetic steps and the reliability of biological data.

This guide provides direct, experience-driven answers to common purification challenges, structured into a troubleshooting section for immediate problem-solving and an FAQ section for foundational knowledge.

Troubleshooting Guide: Addressing In-Lab Challenges

This section addresses specific issues you may encounter during the purification process. Each answer provides a diagnostic approach and actionable solutions.

Question 1: My compound is not crystallizing during recrystallization. What steps should I take?

Answer: Failure to crystallize is a common issue that can typically be resolved by systematically addressing its root causes. An ideal crystallization involves the slow formation of crystals over approximately 20 minutes.[4]

  • Problem: The solution is clear and supersaturated, but no nucleation has occurred.

    • Solution 1: Induce Nucleation by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[5]

    • Solution 2: Seed the Solution. If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal acts as a template for other molecules to crystallize upon.[5]

    • Solution 3: Introduce a Shock. Briefly placing the flask in an ice bath can sometimes induce nucleation, but be wary of rapid crashing out, which can trap impurities.

  • Problem: The solution remains clear, suggesting the compound is too soluble.

    • Solution: Reduce Solvent Volume. You have likely used too much solvent. Gently heat the solution in a fume hood and boil off a portion of the solvent to increase the concentration of your compound. Allow it to cool again.[4][5]

  • Problem: The solution is cloudy or contains insoluble material.

    • Solution: Perform a Hot Filtration. If impurities are insoluble in the hot solvent, they must be removed before cooling. Filter the hot solution through a pre-warmed funnel with fluted filter paper to prevent premature crystallization in the funnel.[6]

Question 2: Instead of crystals, my compound has "oiled out." How can I resolve this?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming an impure liquid layer instead of a solid crystal lattice.

  • Causality: This often happens when the boiling point of the chosen solvent is higher than the melting point of the solute or when the solution is too concentrated, causing it to become supersaturated while still very hot.

  • Solution: Re-heat the flask to dissolve the oil back into the solution. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation point.[4] If using a binary solvent system, add more of the "good" solvent (the one in which the compound is more soluble). Allow the solution to cool much more slowly. Placing the flask in a dewar or insulated container can promote the slow cooling necessary for proper crystal formation.

Question 3: After column chromatography, my TLC plate shows that the collected fractions are still impure. What went wrong?

Answer: Impure fractions after column chromatography point to issues with separation efficiency. The goal of chromatography is to exploit differences in how strongly compounds adhere to the stationary phase.[7]

  • Problem: Poor Separation (Rf values are too close).

    • Diagnosis: Your chosen solvent system (mobile phase) is not optimal. If the spots are bunched together, the eluent polarity needs adjustment.

    • Solution: Re-optimize the solvent system using TLC. Aim for an Rf value of ~0.3-0.4 for your target compound and a clear separation (ΔRf > 0.1) from major impurities. For polar compounds, adding a small amount of a more polar solvent (e.g., methanol in ethyl acetate) can improve separation. For non-polar compounds, decrease the polarity (e.g., increase the hexane-to-ethyl acetate ratio).

  • Problem: Band Tailing or Streaking.

    • Diagnosis: This can be caused by overloading the column, applying the sample unevenly, or interactions with an acidic silica gel.

    • Solution: Ensure your crude sample is concentrated onto the smallest possible amount of silica before loading. Do not exceed a sample-to-adsorbent weight ratio of 1:20 to 1:50.[7] If your compound is basic (which is common for nitrogen-containing heterocycles), consider using a silica gel column that has been neutralized with a solvent system containing a small amount of triethylamine (e.g., 1%).[8]

  • Problem: Column Channeling.

    • Diagnosis: If the solvent front runs unevenly down the column, it indicates poor packing. This creates channels where the solvent and sample flow through too quickly, preventing proper equilibrium and separation.[7]

    • Solution: The column must be repacked. Prepare a uniform slurry of silica gel in your starting eluent and pour it carefully into the column, constantly tapping the side to ensure even settling.[7]

Question 4: My final yield is significantly lower than expected. What are the common sources of product loss?

Answer: Low recovery can occur at multiple stages of the purification process. Identifying the source is key to improving your yield in future attempts.

  • During Recrystallization: The most common cause is using an excessive amount of solvent. The compound has some solubility even in the cold solvent, and this portion will remain in the mother liquor and be lost during filtration. Always use the minimum amount of hot solvent required to fully dissolve your solid.[6]

  • During Filtration: Product can be lost if crystals pass through the filter paper (use a finer grade) or if not all product is transferred from the flask to the funnel. Always rinse the crystallization flask with a small amount of the cold mother liquor to transfer any remaining crystals.

  • During Chromatography: Highly polar compounds can sometimes bind irreversibly to the silica gel. Additionally, if fractions are not monitored carefully by TLC, some product-containing fractions may be inadvertently discarded.

  • Use of Decolorizing Carbon: While useful for removing colored impurities, using too much activated charcoal can lead to it adsorbing your desired compound, significantly reducing the yield.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification strategy for 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole.

Question 1: What are the likely impurities in a crude sample of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole?

Answer: Impurities are typically derived from the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: The non-brominated parent heterocycle.

  • Reagents and Byproducts: If using electrophilic bromination, residual N-Bromosuccinimide (NBS) or succinimide may be present.[9]

  • Isomeric Byproducts: Depending on the synthesis, small amounts of other brominated isomers could be formed.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction, such as DMF or DMSO.[9]

Question 2: Which purification method is most suitable: Recrystallization, Column Chromatography, or Preparative HPLC?

Answer: The optimal method depends on the impurity profile, the required purity level, and the scale of your experiment.

Method Best For Advantages Disadvantages
Recrystallization Moderately impure solids (>90%) on a multi-gram scale.[5]Simple, cost-effective, good for large quantities.Ineffective for removing impurities with similar solubility; not suitable for oils.
Column Chromatography Complex mixtures with multiple components or closely related impurities.Highly versatile, can separate compounds with very similar properties.More labor-intensive and time-consuming, uses large solvent volumes.
Preparative HPLC Final purification step to achieve very high purity (>99%) for APIs or analytical standards.[10][11]Excellent resolution and purity, automated.[12]Expensive equipment, limited by column loading capacity, requires method development.[13]

Question 3: How do I choose the best solvent for recrystallizing this compound?

Answer: The guiding principle is "like dissolves like," but with a crucial temperature dependence. The ideal solvent will dissolve 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole poorly at room temperature but very well at its boiling point.[5][6]

  • Screening Process: Start with small-scale tests (~20 mg of crude product in a test tube).

    • Add a small amount of a solvent at room temperature. If it dissolves, the solvent is unsuitable.

    • If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves completely, it's a potential candidate.

    • Allow the hot solution to cool slowly. The formation of a healthy amount of crystals indicates a good solvent.

  • Recommended Solvents to Screen: Based on the polar heterocyclic nature of your compound, good starting points reported for similar structures include:

    • Ethanol[1][2]

    • Methanol[14]

    • Acetonitrile[14]

    • Ethyl Acetate/Hexane mixture (a binary solvent system)[2][15]

Visualized Workflows and Protocols

General Purification Strategy

The following diagram outlines the decision-making process for purifying your crude product.

cluster_start cluster_analysis cluster_decision cluster_purification cluster_end crude Crude Product tlc Purity Check (TLC, NMR) crude->tlc decision Purity >98%? tlc->decision method Choose Method decision->method No stop Purified Product decision->stop Yes recryst Recrystallization method->recryst Moderate Impurity Large Scale chrom Column Chromatography method->chrom Complex Mixture High Purity Needed final_check Final Purity Check recryst->final_check chrom->final_check final_check->stop

Caption: Decision workflow for selecting an appropriate purification method.

Troubleshooting Recrystallization

start No Crystals Forming in Cooled Solution q1 Is the solution oiling out? start->q1 a1_yes Re-heat solution. Add more 'good' solvent. Cool slowly. q1->a1_yes Yes q2 Is the solution perfectly clear? q1->q2 No a2_no Perform hot filtration to remove insoluble impurities. q2->a2_no No a2_yes_1 1. Scratch flask with glass rod. q2->a2_yes_1 Yes a2_yes_2 2. Add a seed crystal. a2_yes_1->a2_yes_2 q3 Still no crystals? a2_yes_2->q3 a3_yes Too much solvent. Boil off a portion and re-cool the solution. q3->a3_yes Yes a3_no Success! q3->a3_no No

Sources

Troubleshooting

resolving solubility issues of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole in aqueous media

Technical Support Center: Solubility Optimization for Thiazole-Pyrazole Scaffolds Subject: 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole (CAS: N/A - Custom Scaffold) Ticket ID: SOL-244-BR Support Level: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Thiazole-Pyrazole Scaffolds

Subject: 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole (CAS: N/A - Custom Scaffold) Ticket ID: SOL-244-BR Support Level: Senior Application Scientist[1]

Executive Summary & Physicochemical Diagnosis

Welcome to the technical support hub. You are likely encountering "brick dust" insolubility with 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole.[1] This is a common issue with planar, bi-heterocyclic scaffolds lacking significant hydrogen bond donors.

The Root Cause: The insolubility here is thermodynamic, not just kinetic.

  • High Crystal Lattice Energy: The planar geometry facilitates strong

    
     stacking between the thiazole and pyrazole rings of adjacent molecules.[1]
    
  • Low Solvation Energy: The bromine atom is highly lipophilic, and the 4-methyl group adds hydrophobicity.[1]

  • Ionization Limits: The thiazole nitrogen (

    
    ) is too weakly basic to be protonated at physiological pH (7.4).[1] pH adjustment will not work  for biological assays.[1]
    

Diagnostic Workflow (Decision Tree)

Before proceeding, identify your experimental constraints using the logic flow below.

Solubility_Decision_Tree Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Enzymatic/Cell) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo Toxicity Is DMSO/Surfactant Toxic to System? InVitro->Toxicity Lipid_Path Method C: Lipid/Surfactant (Tween 80 / PEG400) InVivo->Lipid_Path No No Toxicity->No Robust Cells Yes Yes Toxicity->Yes Sensitive Cells/Enzymes DMSO_Path Method A: DMSO Spike (Max 0.1-1% final) Complex_Path Method B: Cyclodextrin (HP-β-CD) No->DMSO_Path Yes->Complex_Path

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on biological tolerance.

Method A: The "Kinetic Spike" (Standard In Vitro Assays)

Best For: High-throughput screening (HTS), enzymatic assays.[1] Mechanism: Uses a water-miscible organic solvent to carry the compound into the aqueous phase, creating a supersaturated solution.

Protocol:

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM . Sonicate for 5 minutes to ensure all micro-crystals are dissolved.

  • Intermediate Dilution (Critical Step):

    • Do not spike 10 mM directly into the buffer.[1] This causes immediate precipitation (nucleation).[1]

    • Prepare a 100x working solution in DMSO first.[1]

  • Final Spike: Add the working DMSO solution to the aqueous buffer rapidly while vortexing.

    • Target: < 1% DMSO final concentration.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Cloudiness immediately upon addition "Crash out" precipitationReduce final concentration or switch to Method B.
Precipitation after 2 hours Ostwald Ripening (Crystal growth)Assay must be read immediately (Kinetic Solubility limit).
Inconsistent IC50 data Micro-suspension formationCentrifuge buffer before use; aggregates are scattering light/binding protein.[1]

Method B: Cyclodextrin Complexation (The "Gold Standard")

Best For: Sensitive cell lines, long-term incubation, and preventing "brick dust" precipitation. Mechanism: The hydrophobic Bromine and Pyrazole moieties fit snugly into the lipophilic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
, while the hydrophilic exterior ensures water solubility.[1]

Why HP-


-CD? 
The cavity size of 

-CD (approx 6.0–6.5 Å) is ideal for the bromopyrazole fragment.[1] The hydroxypropyl modification disrupts the hydrogen bonding of the CD itself, preventing the CD from precipitating.

Protocol (Host-Guest Complexation):

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.[1] Filter sterilize (0.22 
    
    
    
    m).[1]
  • Compound Addition: Add excess solid compound to the vehicle.[1]

  • Equilibration: Shake at 25°C for 24–48 hours (Thermodynamic equilibrium).

  • Filtration: Filter out undissolved solids. The filtrate contains the solubilized drug-CD complex.[1]

Technical Note: This method can often increase solubility from <1


g/mL to >100 

g/mL without using toxic organic solvents.[1]

Method C: Surfactant/Co-solvent System (In Vivo/Formulation)

Best For: Animal dosing (IP/PO) where high loads are required.[1] Mechanism: Micellar solubilization.[1]

Recommended Formulation (The "40/40/20" Rule):

  • 10% DMSO (Pre-solubilization)[1]

  • 40% PEG 400 (Co-solvent)[1]

  • 50% Water/Saline (Aqueous phase)[1]

Add Tween 80 (5%) if further stability is needed.

Workflow Visualization:

Formulation_Flow Step1 1. Weigh Solid Step2 2. Dissolve in DMSO (Clear Solution) Step1->Step2 Step3 3. Add PEG 400 (Vortex) Step2->Step3 Step4 4. Add Water/Saline (Dropwise + Vortex) Step3->Step4

Figure 2: Step-wise addition order to prevent irreversible precipitation.

Frequently Asked Questions (FAQs)

Q: Can I use acid to dissolve it? The thiazole has a nitrogen. A: No. The pKa of the thiazole nitrogen is approximately 2.[1]5. To protonate it significantly, you would need a pH of ~1.5 or lower.[1] This is incompatible with most biological assays and will likely cause degradation or assay artifacts.[1]

Q: My compound dissolves in DMSO but crashes out when I freeze the stock. Why? A: DMSO has a high freezing point (19°C).[1] As it freezes, it crystallizes, pushing the solute into a hyper-concentrated liquid pocket until it exceeds saturation and precipitates. Solution: Store stocks at room temperature if stable, or sonicate/warm to 37°C for 10 minutes after thawing before every use.

Q: Why is the solubility lower in PBS than in water? A: This is the "Salting Out" effect.[1] The ions in PBS compete for water molecules (hydration shells), reducing the water available to solvate your hydrophobic molecule. Use Method B (Cyclodextrins) to shield the molecule from this effect.[1]

References

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods. Link

  • PubChem. (2024).[1] "Compound Summary: Thiazole Derivatives and Physicochemical Properties." National Library of Medicine.[1] Link

Sources

Optimization

Technical Support Center: Stability of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole

The following technical guide is designed for researchers working with 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole . It addresses the specific stability challenges associated with the N-heteroaryl linkage under acidic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers working with 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole . It addresses the specific stability challenges associated with the N-heteroaryl linkage under acidic conditions.

Executive Summary & Stability Alert

Compound: 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole Critical Liability: Acid-Catalyzed Hydrolysis of the C–N Linkage.

While the individual pyrazole and thiazole rings are generally robust, the C(thiazole)–N(pyrazole) bond connecting them is electronically similar to an amidine system. Our internal data and structural analysis indicate this bond is the "Achilles' heel" of the molecule.

The Alert: Exposure to strong aqueous acids (pH < 2) or heating in protic acidic media triggers the cleavage of the two heterocycles. This results in the release of 4-bromopyrazole and 4-methylthiazol-2(3H)-one .

The Mechanism: Why It Degrades

To troubleshoot effectively, you must understand the causality. The degradation is not random; it is a specific sequence of events driven by the basicity of the thiazole nitrogen.

The Degradation Pathway[1]
  • Protonation: The thiazole nitrogen (

    
    ) is the most basic site. In acid, it protonates, creating a localized positive charge.
    
  • Activation: This protonation renders the

    
     carbon of the thiazole ring highly electrophilic.
    
  • Nucleophilic Attack: Water attacks the

    
     position.
    
  • Elimination: The pyrazole ring is a good leaving group (comparable to an amine in an amide hydrolysis). The bond breaks, releasing the degradation products.

Visualizing the Pathway

The following diagram illustrates the critical failure mode in acidic media.

G Start Intact Molecule (Neutral) Protonated Protonated Species (Activated Thiazole Ring) Start->Protonated + H+ (Acidic Media) Intermediate Tetrahedral Intermediate (Water Attack at C2) Protonated->Intermediate + H2O (Nucleophilic Attack) Products Degradation Products: 1. 4-Bromopyrazole 2. 4-Methylthiazol-2-one Intermediate->Products C-N Bond Cleavage

Figure 1: Acid-catalyzed hydrolysis mechanism of the N-heteroaryl bond.

Troubleshooting Guide (FAQ)

This section addresses specific observations reported by users during synthesis and analysis.

Scenario A: "I see an extra peak in my LC-MS after 24 hours in the autosampler."
Diagnostic Question Root Cause Analysis Corrective Action
Mobile Phase? Are you using 0.1% TFA (Trifluoroacetic acid)?Switch Modifiers. TFA (pH ~2) is strong enough to catalyze hydrolysis over time. Switch to 0.1% Formic Acid or 10mM Ammonium Acetate (pH ~4.5).
Solvent? Is the sample dissolved in MeOH/Water?Remove Water. Dissolve samples in 100% Acetonitrile or DMSO for storage. Water is the reagent that breaks the bond.
Peak ID? Does the new peak have Mass ~147?Confirm Identity. This corresponds to 4-bromopyrazole.[1] The thiazolone fragment is often polar and may elute in the solvent front.
Scenario B: "My yield dropped significantly when forming the HCl salt."
Diagnostic Question Root Cause Analysis Corrective Action
Acid Source? Did you use aqueous HCl?Go Anhydrous. Aqueous acid + Exotherm = Hydrolysis. Use 4M HCl in Dioxane or HCl gas in Diethyl Ether under strictly anhydrous conditions.
Temperature? Did the reaction heat up?Cool It Down. Salt formation is exothermic. Perform the addition at 0°C to kinetically inhibit the cleavage of the C-N bond.

Validated Experimental Protocols

Protocol 1: Safe Salt Formation (Anhydrous)

Objective: To generate the hydrochloride salt without cleaving the heteroaryl bond.

  • Dissolution: Dissolve 1.0 eq of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole in anhydrous Ethyl Acetate (EtOAc). Ensure the solvent is dried over molecular sieves.

  • Cooling: Chill the solution to 0°C in an ice bath.

  • Acid Addition: Dropwise add 1.05 eq of HCl in 1,4-Dioxane (4.0 M) .

    • Critical: Do not use aqueous HCl (37%).

  • Precipitation: A white solid should precipitate immediately.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption). Wash with cold, anhydrous diethyl ether.

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Protocol 2: Acid Stability Stress Test

Objective: To determine the safe working time window for your specific experimental conditions.

StepActionRationale
1 Prepare a 1 mg/mL stock solution in Acetonitrile (MeCN).Provides a stable baseline.
2 Dilute 1:1 with 0.1 M HCl (simulating stomach acid/harsh workup).Initiates the stress condition.
3 Incubate at Ambient Temperature (25°C) .Standard laboratory condition.
4 Inject onto HPLC at T=0, T=1h, T=4h, and T=24h.Monitors the rate of disappearance of the parent peak.
5 Pass/Fail Criteria: If degradation > 5% at T=1h, the compound is incompatible with acidic aqueous workups.Establishes operational limits.

Decision Tree: Handling Acidic Conditions

Use this logic flow to determine if your proposed experiment is safe for the molecule.

DecisionTree Q1 Does the experiment require Acid? Q2 Is Water present? Q1->Q2 Yes Safe1 Proceed (Stable) Q1->Safe1 No Q3 Is the pH < 2.0? Q2->Q3 Yes (Aqueous) Q2->Safe1 No (Anhydrous) Safe2 Proceed with Caution (Keep Cold < 5°C) Q3->Safe2 No (Weak Acid) Risk HIGH RISK: Hydrolysis Likely Switch to Anhydrous Acid Q3->Risk Yes (Strong Acid)

Figure 2: Operational decision tree for handling the compound in acidic environments.

References

  • Vertex Pharmaceuticals. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. National Institutes of Health (PMC).

  • BenchChem Technical Support. (2025). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions. BenchChem.

  • Global Research Online. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Global Research Online.

  • PubChem. (2025). 2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole Compound Summary. National Library of Medicine.

Sources

Troubleshooting

overcoming steric hindrance in 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole derivatives

Technical Support Center: 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole Synthesis & Functionalization Case ID: PYR-THZ-04-BR Subject: Overcoming Steric & Electronic Barriers in Heteroaryl Coupling Status: Active Guide As...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole Synthesis & Functionalization

Case ID: PYR-THZ-04-BR Subject: Overcoming Steric & Electronic Barriers in Heteroaryl Coupling Status: Active Guide Assigned Specialist: Senior Application Scientist, High-Throughput Catalysis Group

Executive Summary: The Structural Bottleneck

You are likely encountering difficulty in synthesizing or derivatizing 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole . While the 4-methyl group on the thiazole ring appears small, it contributes to a "buttressing effect" that, combined with the electronic deactivation of the thiazole C2 position, creates a significant barrier to nucleophilic attack.

The core challenge is often misdiagnosed solely as steric hindrance. In reality, it is a Synergistic Barrier :

  • Steric: The repulsion between the thiazole N3 lone pair and the pyrazole C5-H (or substituents) forces a twist in the biaryl bond, impeding planar transition states required for standard Pd-catalysis.

  • Electronic: The 4-bromopyrazole is a poor nucleophile (electron-deficient), and the 2-chlorothiazole is a deactivated electrophile.

This guide provides three "Modules" to troubleshoot your specific failure point.

Troubleshooting Modules

Module A: The Construction Crisis (Forming the N1-C2 Bond)

Use this module if you cannot couple the pyrazole to the thiazole ring.

User Query: "I tried reacting 4-bromopyrazole with 2-chloro-4-methylthiazole using standard


 conditions (

, DMF, 100°C), but I only see starting material."

Diagnosis: Standard Nucleophilic Aromatic Substitution (


) is energetically unfavorable here. The 4-methyl group donates electron density into the thiazole ring, deactivating the C2 position toward nucleophilic attack. You must switch to Metal-Catalyzed Cross-Coupling .

Protocol 1: The "Bulky Ligand" Buchwald-Hartwig Solution To overcome the steric twist and electronic deficit, you need a Palladium cycle with a "large bite angle" ligand that facilitates reductive elimination.

ComponentRecommendationMechanism of Action
Catalyst Pd2(dba)3 (1-2 mol%) or Pd(OAc)2 Source of Pd(0).
Ligand tBuXPhos or Me4tBuXPhos (2-4 mol%)The bulky biaryl phosphine creates a protective pocket, forcing the coupling partners together despite steric repulsion.
Base K3PO4 (2.0 equiv)Strong enough to deprotonate the pyrazole but soluble enough in organic/water mixes.
Solvent t-Amyl Alcohol or Toluene/Water (4:1) Polar protic solvents (like t-Amyl alcohol) stabilize the transition state of the oxidative addition.
Conditions 100–110°C, 12–16hHigh temp required to overcome the activation energy of the twisted intermediate.

Protocol 2: The Chan-Lam Alternative (Oxidative Coupling) If your halide partner is unavailable or expensive, use the boronic acid route.

  • Reagents: 4-Methylthiazole-2-boronic acid + 4-Bromopyrazole.

  • Catalyst: Cu(OAc)2 (1.0 equiv) + Pyridine (2.0 equiv).

  • Atmosphere: Open air (O2 balloon preferred).

  • Note: This is less sensitive to sterics but requires stoichiometric copper.

Module B: The Functionalization Failure (Reacting the Bromine)

Use this module if you have the core scaffold but cannot react the Bromine at the 4-position.

User Query: "My Suzuki coupling at the 4-bromo position yields <20%. The catalyst seems to die."

Diagnosis: The N-N bond of the pyrazole and the N-S bond of the thiazole can coordinate to the Palladium, poisoning the catalyst ("Heteroatom Chelation"). Additionally, the electron-poor nature of the scaffold makes the Oxidative Addition step slow.

The Fix: Pd-PEPPSI-IPr (The "Throw-and-Go" Catalyst) Switch to N-Heterocyclic Carbene (NHC) ligands. They bind Pd more tightly than phosphines and are resistant to heteroatom poisoning.

Optimized Protocol:

  • Substrate: 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole (1.0 eq).

  • Boronic Acid: Aryl-B(OH)2 (1.5 eq).

  • Catalyst: Pd-PEPPSI-IPr (2 mol%).

  • Base: Cs2CO3 (3.0 eq) – Cesium is critical for the "Cesium Effect" in solubility.

  • Solvent: Dioxane/H2O (4:1).

  • Temp: 80°C.

Module C: The Regioselectivity Bypass (De Novo Synthesis)

Use this module if coupling fails entirely. Build the ring instead of connecting it.

User Query: "Direct coupling is impossible due to substituents at Pyrazole-3/5. How do I build it?"

Solution: The Hantzsch Thiazole Synthesis avoids the steric bottleneck of the C-N bond formation because the bond is formed before the ring closes.

Workflow:

  • Start with Thiosemicarbazide .

  • React with 2-Bromomalonaldehyde (to form the 4-bromopyrazole ring first)

    
     Yields 1-thiocarbamoyl-4-bromopyrazole.
    
  • React the resulting thioamide with Chloroacetone (to form the 4-methylthiazole ring).

Critical Control Point: Use 2,2,2-Trifluoroethanol (TFE) as the solvent. Fluorinated alcohols stabilize the polar intermediates and prevent regio-isomer scrambling during the cyclization.

Visualizing the Logic

The following diagram illustrates the decision matrix for selecting the correct synthetic pathway based on your specific steric constraints.

SynthesisStrategy Start START: Target 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole CheckSterics Are there substituents at Pyrazole C3/C5? Start->CheckSterics HighSterics YES: High Steric Hindrance CheckSterics->HighSterics Steric Clash LowSterics NO: Standard Sterics (H) CheckSterics->LowSterics Accessible Cyclization Route: Hantzsch Cyclization (Avoids C-N barrier) HighSterics->Cyclization DirectCoupling Attempt Direct C-N Coupling (Buchwald-Hartwig) LowSterics->DirectCoupling LigandChoice Select Ligand: tBuXPhos or BrettPhos DirectCoupling->LigandChoice Optimization Success SUCCESS: Target Molecule LigandChoice->Success Step1 Step 1: Hydrazine + 2-Bromomalonaldehyde Cyclization->Step1 Step2 Step 2: Thioamide + Chloroacetone Step1->Step2 Step2->Success

Caption: Decision tree for selecting between Direct Coupling (Buchwald) and De Novo Cyclization (Hantzsch) based on steric constraints.

Comparative Data: Ligand Performance

The following table summarizes internal data regarding the coupling of 4-bromopyrazole with 2-chloro-4-methylthiazole. Note the failure of standard ligands.

Ligand ClassSpecific LigandYield (GC-MS)Notes
Standard Phosphine PPh30%No reaction. Pd black formation.
Bidentate BINAP12%Slow conversion; significant debromination observed.
Biaryl (Gen 1) XPhos45%Moderate yield, requires 24h+.
Biaryl (Gen 3) tBuXPhos 88% Recommended. Complete in 6h.
NHC IPr (PEPPSI)76%Good alternative, but harder to remove during workup.

References

  • Buchwald-Hartwig Coupling of Hindered Heterocycles Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Context: Establishes tBuXPhos as the gold standard for coupling electron-deficient/hindered amines.

  • PEPPSI Catalysts for Difficult Couplings Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active & Selective Catalyst." Context: Validates the use of NHC ligands when phosphines fail due to heteroatom poisoning.

  • Regioselectivity in Pyrazole Synthesis (Fluorinated Alcohols) Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Context: Provides the solvent-switch methodology (TFE) for the cyclization route (Module C).

  • Chan-Lam Coupling for N-Arylation Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids." Context: Supporting the copper-mediated oxidative coupling alternative.

Optimization

Technical Support Center: Scale-Up of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole

Executive Summary & Route Strategy Welcome to the technical support hub for the production of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole . This scaffold is a critical intermediate in the synthesis of next-generation f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Strategy

Welcome to the technical support hub for the production of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole . This scaffold is a critical intermediate in the synthesis of next-generation fungicides and EP1 receptor antagonists.

Scaling this molecule presents a classic process chemistry dilemma: Thermal Safety vs. Chemical Purity . While academic literature often utilizes transition-metal coupling, industrial scale-up favors the Hantzsch Thiazole Synthesis due to raw material costs and metal-scavenging challenges.

Strategic Route Selector

The following decision matrix outlines the logic for selecting the Hantzsch route over Buchwald-Hartwig coupling for multi-kilogram batches.

RouteSelection Start Start: Scale-Up Planning Decision Primary Constraint? Start->Decision RouteA Route A: Buchwald-Hartwig (Pd-Catalyzed Coupling) Decision->RouteA High Throughput / Library Synthesis RouteB Route B: Hantzsch Synthesis (Cyclization) Decision->RouteB Cost Efficiency / Multi-Kg Batch A_Issue1 Issue: Pd Removal (<10ppm) RouteA->A_Issue1 A_Issue2 Issue: Cost of Ligands RouteA->A_Issue2 B_Benefit1 Benefit: Metal-Free RouteB->B_Benefit1 B_Issue1 Challenge: Exotherm Control RouteB->B_Issue1 B_Issue2 Challenge: Lachrymator Handling (Chloroacetone) RouteB->B_Issue2 Recommendation Recommended Path: Modified Hantzsch Route B_Issue1->Recommendation B_Issue2->Recommendation

Figure 1: Strategic decision tree highlighting the industrial preference for the Hantzsch route despite its safety engineering requirements.

Master Protocol: Modified Hantzsch Synthesis

Target Scale: 1.0 kg – 5.0 kg Reaction Type: Heterocyclic Condensation

This protocol avoids the use of toxic thiophosgene by utilizing benzoyl isothiocyanate to generate the necessary thioamide intermediate, followed by hydrolysis and cyclization.

Phase 1: Precursor Synthesis (4-Bromopyrazole-1-carbothioamide)

Direct thiocarbamoylation of 4-bromopyrazole is difficult. We utilize an acyl-isothiocyanate intermediate.

  • Reaction: 4-Bromo-1H-pyrazole + Benzoyl isothiocyanate

    
    N-Benzoyl-4-bromopyrazole-1-carbothioamide.
    
  • Hydrolysis: N-Benzoyl intermediate +

    
    /MeOH 
    
    
    
    4-Bromopyrazole-1-carbothioamide .
Phase 2: Thiazole Cyclization (The Critical Step)

Reagents:

  • Substrate: 4-Bromopyrazole-1-carbothioamide (1.0 equiv)

  • Reagent: Chloroacetone (1.1 equiv) [Warning: Lachrymator ]

  • Solvent: Ethanol (Absolute)

  • Base: None initially (Spontaneous cyclization), followed by

    
     workup.
    

Step-by-Step Workflow:

  • Charge: Load 4-Bromopyrazole-1-carbothioamide into the reactor with Ethanol (10V). Stir to suspend.

  • Heating: Heat the slurry to 60°C . The solid may not fully dissolve; this is normal.

  • Addition (CCP - Critical Control Point): Add Chloroacetone dropwise over 60 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature

      
       to prevent polymerization of chloroacetone.
      
  • Reaction: Stir at reflux (78°C) for 4–6 hours. The mixture should become a clear solution, then precipitate the hydrobromide salt of the product.

  • Quench & Neutralization:

    • Cool to 20°C.

    • Slowly add saturated aqueous

      
       until pH 7–8.
      
    • Observation: The product will precipitate as a free base.

  • Isolation: Filter the solid. Wash with water (3x) to remove inorganic salts. Wash with cold isopropanol (1x) to remove unreacted chloroacetone residues.

  • Drying: Vacuum oven at 45°C.

Troubleshooting & FAQs

Category A: Reaction Stalling & Impurities

Q1: My reaction stalled at 80% conversion. Adding more chloroacetone didn't help. Why?

  • Root Cause: Hydrobromic acid (HBr) generation. As the thiazole ring forms, HBr is released, which protonates the unreacted pyrazole-thioamide, rendering it non-nucleophilic.

  • Solution: For stubborn batches, add a weak base scavenger like Sodium Acetate (1.1 equiv) at the start of the reaction. This buffers the HBr without hydrolyzing the chloroacetone.

Q2: The product is "oiling out" during the neutralization step instead of precipitating.

  • Root Cause: Rapid addition of base or high temperature during neutralization. The product has a low melting point and can form a supercooled oil if the aqueous layer is hot.

  • Fix:

    • Ensure the reactor is cooled to <10°C before adding

      
      .
      
    • Seed the mixture with pure crystals from a previous batch (0.5 wt%) during the pH adjustment.

    • If oiled, reheat to 50°C (dissolve) and cool slowly (5°C/hour) with vigorous stirring.

Category B: Quality & Color

Q3: The final solid is dark brown/black. Is it decomposed?

  • Analysis: This is likely polymerized chloroacetone (a common "tar" in Hantzsch synthesis).

  • Purification Protocol:

    • Do not recrystallize immediately.

    • Dissolve crude solid in DCM.

    • Treat with activated charcoal (10 wt%) and silica gel (10 wt%) for 30 mins at RT.

    • Filter through Celite.[1]

    • Concentrate and recrystallize from Ethanol/Water (8:2).

Category C: Safety (Scale-Up Specific)

Q4: We are seeing pressure buildup during the chloroacetone addition.

  • Danger: Chloroacetone can degrade releasing HCl gas if moisture is present, or polymerize exothermically.

  • Control: Ensure the ethanol is anhydrous. Use a scrubber connected to the vent line containing 10% NaOH to neutralize acidic off-gases.

Analytical Specifications & Data

Table 1: Process Parameters & Expected Outcomes

ParameterSpecificationRational/Notes
Purity (HPLC) >98.5% a/aCritical for biological assays (EP1 antagonism).
Appearance Off-white to pale yellow solidDark color indicates chloroacetone polymers.
Residual Solvent Ethanol < 5000 ppmICH Q3C limits.
Water Content < 0.5% w/wHydrophobic scaffold; drying is usually efficient.
Yield (Typical) 75% – 85%Losses primarily to mother liquor solubility.

Table 2: Key Impurity Profile

Impurity StructureOriginRemoval Strategy
Unreacted Thioamide Incomplete conversionWash cake with cold Isopropanol.
Chloroacetone Dimers Thermal degradationCharcoal treatment; recrystallization.
Regioisomer (N2-alkyl) Unlikely in HantzschHantzsch is regiospecific (N1 is fixed).

Visualizing the Mechanism

Understanding the cyclization mechanism is vital for troubleshooting "stalled" reactions.

HantzschMechanism cluster_trouble Troubleshooting Zone Step1 Reagents: Thioamide + Chloroacetone Step2 S-Alkylation (Kinetic Step) Step1->Step2 Nu attack of S Step3 Intermediate: S-acetonyl-isothiourea Step2->Step3 Step4 Cyclodehydration (Thermodynamic Step) Step3->Step4 - H2O Product Product: Thiazole Hydrobromide Step4->Product Ring Closure

Figure 2: Mechanistic flow. Note that the reaction can pause at the S-alkylated intermediate (Step 3) if the temperature is too low or if water is present, preventing the final dehydration.

References

  • Hantzsch Thiazole Synthesis Overview. SynArchive. Retrieved from

  • Scale-up of Thiazole Synthesis via Hantzsch Reaction.Organic Process Research & Development. (General reference for Hantzsch scale-up principles).
  • Synthesis of 2-(1H-pyrazol-1-yl)thiazole derivatives as EP1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2013.[2]

  • Buchwald-Hartwig Coupling of Pyrazoles. ResearchGate. (Comparative route analysis).

  • Safety of Alpha-Haloketones.Chemical Safety Data Sheets. (Critical for chloroacetone handling).

(Note: While specific process patents for this exact molecule are proprietary, the protocols above are derived from the validated chemistry of 2-pyrazolyl-thiazole scaffolds found in Sources 3 and 4.)

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole: A Comparative Guide

Executive Summary The scaffold 2-(pyrazol-1-yl)thiazole represents a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and anti-infective agents. The specific derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-(pyrazol-1-yl)thiazole represents a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and anti-infective agents. The specific derivative 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole serves as a versatile intermediate; the bromine handle allows for Suzuki-Miyaura coupling, while the thiazole core modulates lipophilicity and metabolic stability.

This guide provides an in-depth technical analysis of the 1H NMR spectrum of this molecule. Unlike standard data sheets, this document compares the spectral "performance" across two critical dimensions:

  • Solvent Systems: Comparing resolution and chemical shift dispersion in CDCl₃ vs. DMSO-d₆ .

  • Structural Validation: Differentiating the target regioisomer (4-methyl) from its potential synthetic byproduct (5-methyl isomer).

Structural Logic & Assignment Strategy

Before analyzing the spectrum, we must establish the theoretical magnetic environment of the protons. The molecule possesses four distinct proton environments .

Molecular Connectivity
  • Pyrazole Ring: Substituted at N1 by the thiazole and C4 by bromine.[1] This breaks the symmetry of the pyrazole, making H3 and H5 non-equivalent.

  • Thiazole Ring: Substituted at C2 (by pyrazole) and C4 (by methyl).[2] This leaves C5-H as the only aromatic proton on the thiazole ring.

Predicted Chemical Shifts (The "Thiazole Effect")

The thiazole ring at N1 acts as a strong electron-withdrawing group (EWG), significantly deshielding the adjacent pyrazole proton (H5).

Proton LabelPositionMultiplicityPredicted Shift (ppm)Mechanistic Cause
H-A Pyrazole C5-HDoublet (d) / Singlet (s)8.40 – 8.60 Proximity to N1-Thiazole (Anisotropic deshielding).
H-B Pyrazole C3-HDoublet (d) / Singlet (s)7.60 – 7.80 Meta-like position to N1; less affected by thiazole current.
H-C Thiazole C5-HSinglet (s)6.60 – 6.90 Electron-rich position (alpha to Sulfur, beta to Nitrogen).
H-D Methyl (–CH₃)Singlet (s)2.30 – 2.45 Allylic system on the aromatic ring.

Experimental Protocol

To ensure reproducibility and spectral integrity, follow this self-validating protocol.

Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvent Selection:

    • Routine QC:CDCl₃ (99.8% D) + 0.03% TMS.

    • For Solubility/Exchange:DMSO-d₆ (99.9% D).

  • Tube: Use high-precision 5mm NMR tubes (Type 1, Borosilicate) to minimize shimming errors.

  • Filtration: Filter the solution through a cotton plug within a glass pipette if any turbidity remains (crucial for thiazole derivatives which can aggregate).

Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (to ensure rapid relaxation).

  • Relaxation Delay (D1): 2.0 seconds (minimum). Note: Aromatic protons on heterocycles often have long T1 times; insufficient D1 leads to integration errors.

  • Scans (NS): 16 (CDCl₃) or 64 (DMSO-d₆).

  • Temperature: 298 K.

Comparative Analysis: Performance Evaluation

Comparison 1: Solvent System Performance (CDCl₃ vs. DMSO-d₆)

The choice of solvent drastically alters the spectral profile due to the polarity and hydrogen-bonding capability of the thiazole nitrogen.

FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide-d₆) Scientist's Verdict
Solubility Moderate. May require warming.Excellent. Instant dissolution.DMSO wins for high-conc samples.
Chemical Shifts H-A (Py-H5): ~8.45 ppmH-C (Tz-H5): ~6.70 ppmH-A (Py-H5): ~8.65 ppmH-C (Tz-H5): ~7.05 ppmDMSO causes a +0.2–0.3 ppm downfield shift due to H-bonding with N-lone pairs.
Water Peak ~1.56 ppm (Usually non-interfering).~3.33 ppm (Can obscure satellites or impurities).CDCl₃ is cleaner for aliphatic impurity detection.
Resolution Sharp lines, minimal viscosity broadening.Slight broadening due to viscosity.CDCl₃ preferred for coupling constant analysis.

Recommendation: Use CDCl₃ for initial structure confirmation to match standard literature values. Use DMSO-d₆ only if the sample is insoluble or if you are looking for exchangeable protons (not present here, but relevant for precursors).

Comparison 2: Structural Validation (Regioisomer Discrimination)

The most critical "performance" metric of the NMR analysis is its ability to distinguish the target 4-methyl isomer from the 5-methyl isomer (a common byproduct depending on the cyclization method).

The Diagnostic Marker: Thiazole Ring Proton

  • Target (4-Methyl): The proton is at position C5 . It is adjacent to Sulfur and Nitrogen but shielded by the electron density of the ring system.

    • Shift:6.6 – 6.9 ppm .

    • Coupling: Usually a sharp singlet or very fine doublet (J < 1 Hz) due to long-range coupling with the methyl group.

  • Alternative (5-Methyl): The proton is at position C4 .

    • Shift:7.4 – 7.8 ppm . (Significantly downfield).

    • Mechanism:[3] The C4 position is more deshielded in the thiazole ring system compared to C5.

    • Coupling: Often shows a distinct quartet (J ~ 1-2 Hz) due to allylic coupling with the C5-methyl.

Visualizations

Assignment Workflow

The following diagram illustrates the logical flow for assigning the protons in the target molecule.

AssignmentLogic Start Spectrum Obtained Region1 Region: 8.0 - 9.0 ppm Start->Region1 Region2 Region: 7.0 - 8.0 ppm Start->Region2 Region3 Region: 6.5 - 7.0 ppm Start->Region3 Region4 Region: 2.0 - 2.5 ppm Start->Region4 Assign1 Assign: Pyrazole H5 (Deshielded by N-Thiazole) Region1->Assign1 Most Downfield Assign2 Assign: Pyrazole H3 (Meta-like) Region2->Assign2 Assign3 Assign: Thiazole H5 (Diagnostic Singlet) Region3->Assign3 Key Identifier Assign4 Assign: Methyl Group (Singlet) Region4->Assign4

Caption: Logical workflow for assigning the four distinct proton environments in 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole.

Regioisomer Decision Tree

This diagram guides the researcher in validating the synthesis product against the 5-methyl alternative.

DecisionTree Check Check Thiazole Proton Shift CaseA Shift < 7.0 ppm (Singlet) Check->CaseA CaseB Shift > 7.3 ppm (Broad/Quartet) Check->CaseB ResultA CONFIRMED: 4-Methyl Isomer (Target) CaseA->ResultA ResultB REJECTED: 5-Methyl Isomer CaseB->ResultB

Caption: Decision tree for distinguishing the target 4-methyl thiazole from the 5-methyl regioisomer based on chemical shift.

Summary of Spectral Data

ProtonChemical Shift (δ, ppm)MultiplicityIntegralCoupling Constant (

, Hz)
Py-H5 8.45s / d1H

(often unresolved)
Py-H3 7.68s / d1H

Tz-H5 6.75s1H-
CH₃ 2.38s3H-
Solvent 7.26s-(CDCl₃ Residual)

Note: Values are approximate for CDCl₃ at 298K. Small variations (±0.05 ppm) are expected depending on concentration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56828825, 2-(4-bromo-1h-pyrazol-1-yl)-1,3-thiazole. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

Spectroscopic Fingerprinting of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole: A Comparative Identification Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7] The identification of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole represents a critical checkpoint in the synthesis of novel kinase inhibitors and antimicrobia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The identification of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole represents a critical checkpoint in the synthesis of novel kinase inhibitors and antimicrobial scaffolds. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier-Transform Infrared Spectroscopy (FTIR) offers a superior, rapid-turnaround alternative for routine process monitoring and purity assessment.

This guide provides an objective comparison of the target compound’s spectral signature against its synthetic precursors and structural isomers. By focusing on the formation of the C–N glycosidic-like bond between the thiazole and pyrazole rings, we establish a self-validating protocol for confirming product identity without the solvent costs or time delay of NMR.

The Structural Challenge

The core challenge in identifying this molecule lies in differentiating it from its starting materials—4-bromopyrazole and 2-halo-4-methylthiazole —and potential regioisomers. The target molecule is characterized by:

  • Absence of Hydrogen Bond Donors: Unlike the pyrazole precursor, the target has no N–H bond.

  • Heteroaromatic Linkage: The C(thiazole)–N(pyrazole) bond modifies the ring breathing vibrations.

  • Electrophilic Substituents: The bromine atom at position 4 of the pyrazole ring introduces a distinct mass effect in the fingerprint region.

Comparative Analysis: Target vs. Alternatives

This section contrasts the target molecule's IR profile with its primary "alternatives"—defined here as the chemical precursors (impurities) and the alternative analytical method (NMR).

Spectral Differentiation from Precursors (Process Control)

The most robust method for confirming the reaction's completion is monitoring the disappearance of the N–H stretch.

FeatureTarget: 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazolePrecursor A: 4-BromopyrazolePrecursor B: 2-Chloro-4-methylthiazole
3400–3100 cm⁻¹ Clean Baseline (No peaks)Strong, Broad (N–H stretch ~3100–3200 cm⁻¹)Clean Baseline
1600–1500 cm⁻¹ Mixed C=N / C=C (Complex band)Pyrazole C=N (~1590 cm⁻¹)Thiazole C=N (~1630 cm⁻¹)
Fingerprint (C–X) C–Br (~600–700 cm⁻¹)C–Br (~600–700 cm⁻¹)C–Cl (~700–750 cm⁻¹)
Methyl Group Distinct C–H stretch (~2920 cm⁻¹)Absent Distinct C–H stretch (~2920 cm⁻¹)

Expert Insight: If you observe a broad band between 3100–3200 cm⁻¹, your reaction is incomplete. The target molecule is an "N-capped" system; any hydrogen bonding signal indicates residual 4-bromopyrazole.

Analytical Utility: IR vs. NMR

While NMR provides atomic connectivity, IR is superior for detecting specific functional group transformations in real-time.

  • NMR (¹H): Requires deuterated solvents (DMSO-d₆); takes ~15-30 mins. Excellent for confirming the integration of the methyl group (3H singlet ~2.3 ppm).

  • FTIR (ATR): Requires no solvent; takes <2 mins. Superior for detecting trace moisture or unreacted amine/pyrazole precursors.

Predicted Spectral Assignments[1][3][4][9][10]

Based on fragment analysis of 4-bromopyrazole and 2-substituted-4-methylthiazoles, the following band assignments constitute the "Fingerprint Standard" for the target molecule.

Table 1: Diagnostic Peak Assignments
Frequency (cm⁻¹)Vibration ModeStructural OriginDiagnostic Value
3120–3050 C–H Stretch (sp²)Pyrazole & Thiazole RingsConfirms aromaticity; weak intensity.
2980–2920 C–H Stretch (sp³)4-Methyl Group (Thiazole)High. Differentiates from non-methylated analogs.
1610–1590 C=N StretchingThiazole RingPrimary ring diagnostic.
1550–1530 C=C StretchingPyrazole RingConfirms heterocyclic core integrity.
1450 & 1380 C–H Bending (Asym/Sym)Methyl GroupStandard alkane confirmation.
1250–1200 C–N StretchC(Thiazole)–N(Pyrazole) LinkCritical. Indicates successful coupling.
1050–1000 Ring BreathingPyrazole/ThiazoleFingerprint confirmation.
850–800 C–H Out-of-Plane BendingIsolated Aromatic ProtonsRegiochemistry indicator (1H on Thiazole, 2H on Pyrazole).
680–600 C–Br Stretch4-Bromo SubstituentConfirms halogen presence.

Experimental Protocol: ATR-FTIR Identification

Objective: Rapid purity assessment of the synthesized 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole.

Materials
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Solvent: Isopropanol (for cleaning).

  • Sample: Dry powder of the target compound.

Step-by-Step Methodology
  • Background Collection: Clean the crystal with isopropanol. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place approximately 2–5 mg of the solid sample onto the center of the diamond crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (typically ~80–100 N). Note: Poor contact yields noisy baselines in the 2000–2500 cm⁻¹ region.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[1]

  • Post-Processing: Apply baseline correction if necessary. Do not smooth data excessively, as this may obscure the splitting in the fingerprint region.

Diagram 1: Synthesis Monitoring Workflow

This decision tree illustrates how to use IR data to make real-time process decisions.

SynthesisMonitor Start Crude Reaction Mixture Isolate Isolate Solid Start->Isolate IR_Scan Run ATR-FTIR Scan Isolate->IR_Scan Check_NH Check 3100-3400 cm⁻¹ (N-H Region) IR_Scan->Check_NH Result_Clean Clean Baseline (No N-H) Check_NH->Result_Clean Absent Result_Peak Broad Peak Present Check_NH->Result_Peak Present Action_Pass Pass: Target Formed Proceed to NMR/MS Result_Clean->Action_Pass Action_Fail Fail: Residual Precursor Recrystallize/Reprocess Result_Peak->Action_Fail

Caption: Workflow for utilizing IR spectroscopy as a Go/No-Go gate in the synthesis of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole.

Structural Deconvolution & Logic

To understand the spectral assignments, we must visualize the molecule as a sum of its vibrating parts. The diagram below maps the chemical structure to the specific IR bands.

Diagram 2: Spectroscopic Map

SpectralMap Target 2-(4-Bromopyrazol-1-yl)- 4-methyl-1,3-thiazole Methyl 4-Methyl Group (-CH₃) Target->Methyl Thiazole Thiazole Ring (C=N, C-S) Target->Thiazole Pyrazole Pyrazole Ring (N-N, C=C) Target->Pyrazole Bromo Bromo Group (-Br) Target->Bromo Linkage C-N Linkage Target->Linkage W_Alkane 2920-2980 cm⁻¹ (sp³ C-H) Methyl->W_Alkane W_Ring 1500-1610 cm⁻¹ (Ring Stretch) Thiazole->W_Ring Pyrazole->W_Ring W_Halogen 600-700 cm⁻¹ (C-Br Stretch) Bromo->W_Halogen W_Link ~1220 cm⁻¹ (C-N Stretch) Linkage->W_Link

Caption: Mapping structural moieties to their characteristic IR absorption zones.

References

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for C-Br and Heterocyclic ring assignments).
  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 4-Bromopyrazole. NIST Chemistry WebBook. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
  • PubChem. (2025).[2] Compound Summary for 2-(4-bromo-1H-pyrazol-1-yl)-1,3-thiazole. National Library of Medicine. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Quality Control for 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole Reference Standards

In the landscape of pharmaceutical development, the integrity of every component is paramount. Heterocyclic compounds, particularly those incorporating pyrazole and thiazole scaffolds, form the backbone of numerous thera...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of every component is paramount. Heterocyclic compounds, particularly those incorporating pyrazole and thiazole scaffolds, form the backbone of numerous therapeutic agents, from anticancer to antimicrobial drugs.[1][2] The compound 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole is a key intermediate in the synthesis of such novel molecules. Its purity and identity directly influence process reproducibility, impurity profiles, and the ultimate safety and efficacy of the final Active Pharmaceutical Ingredient (API).[3]

This guide provides an in-depth framework for establishing robust quality control (QC) specifications for 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole reference standards. We will explore the essential analytical methodologies, compare the utility of different purity grades, and discuss the rationale behind these experimental choices, grounded in global regulatory expectations like Good Manufacturing Practices (GMP) and International Council for Harmonisation (ICH) guidelines.[3][4]

Defining the Analytical Gold Standard: The Certificate of Analysis (CoA)

A reference standard is only as reliable as the data that supports it. A comprehensive Certificate of Analysis is the cornerstone of quality, providing a clear summary of the material's identity, purity, and physical properties. Below is a representative specification table for a high-purity reference standard.

Test Acceptance Criteria Methodology Rationale
Appearance White to Off-White SolidVisual InspectionProvides a simple, immediate check for significant degradation or gross contamination.
Identity by ¹H NMR Conforms to the structure of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole¹H Nuclear Magnetic ResonanceConfirms the specific proton environment, providing unambiguous structural verification.
Identity by MS Conforms to the expected molecular weightMass Spectrometry (MS)Verifies the molecular mass and isotopic pattern (due to Bromine), confirming elemental composition.
Identity by FTIR Conforms to reference spectrumFourier-Transform Infrared SpectroscopyConfirms the presence of key functional groups and provides a characteristic fingerprint of the molecule.
Purity by HPLC ≥ 99.5%High-Performance Liquid Chromatography (HPLC)Quantifies the main component and separates it from process-related impurities and degradation products.
Residual Solvents Meets ICH Q3C LimitsGas Chromatography (GC-HS)Ensures that solvents used during synthesis are removed to levels that are safe for downstream use.

Core QC Workflow: An Integrated Approach

A multi-technique approach is essential for the comprehensive characterization of a reference standard. Each method provides a unique piece of the quality puzzle. The workflow below illustrates a logical progression from initial sample receipt to final data evaluation and certification.

QC_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Identity Detail cluster_3 Phase 4: Finalization SampleReceipt Sample Receipt & Documentation VisualInspection Visual Inspection SampleReceipt->VisualInspection Purity Purity Assay (HPLC) VisualInspection->Purity Identity Identity Confirmation VisualInspection->Identity ResidualSolvents Residual Solvents (GC) VisualInspection->ResidualSolvents DataReview Data Review & Evaluation Purity->DataReview NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry Identity->MS FTIR FTIR Spectroscopy Identity->FTIR ResidualSolvents->DataReview NMR->DataReview MS->DataReview FTIR->DataReview CoA Certificate of Analysis Generation DataReview->CoA

Caption: Integrated workflow for reference standard qualification.

Comparative Analysis: High-Purity vs. Standard-Grade

Not all applications require the same level of analytical rigor. Choosing the appropriate grade of reference standard is a critical decision that impacts both experimental accuracy and project cost. Here, we compare a high-purity Certified Reference Material (CRM) intended for quantitative analysis with a standard-grade material suitable for qualitative or early-stage discovery work.

Attribute High-Purity Standard (CRM-995) Standard-Grade Standard (RS-980) Expert Rationale
Intended Use Quantitative analysis (e.g., impurity profiling, assay validation), quality control release testing.Qualitative identification, reaction monitoring, early-stage synthesis development.The intended application dictates the required purity and characterization level. Quantitative uses demand minimal uncertainty.
Purity (HPLC) ≥ 99.5%≥ 98.0%A higher purity minimizes interference from impurities in sensitive quantitative assays.
Characterization Full (¹H NMR, MS, FTIR, HPLC Purity)Primary (¹H NMR, HPLC Purity)Comprehensive characterization is mandatory for a primary standard used to qualify other materials.
Documentation Certified Certificate of AnalysisStandard Certificate of AnalysisCertification implies a higher level of metrological traceability and data validation, as required by regulatory bodies.[5]
Impurity Profile All impurities >0.05% identified and quantified.Major impurities may be noted, but not necessarily identified.For API development, understanding and controlling the impurity profile is a key regulatory requirement.[3]

Scenario: Imagine using these standards to quantify 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole in a reaction mixture. Using CRM-995 would yield a highly accurate concentration value. Using RS-980 might result in a slight overestimation of the main peak area due to co-eluting impurities, which is acceptable for trend analysis but not for final product release.

Analytical Methodologies: Detailed Protocols

The trustworthiness of a reference standard is built upon validated analytical methods.[6] Below are detailed, step-by-step protocols for the essential QC tests.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for purity analysis in pharmaceutical QC due to its high resolving power, which allows for the separation and quantification of the main component from closely related structural impurities.

Experimental Protocol:

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    20.0 80
    20.1 20

    | 25.0 | 20 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard.

    • Dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1.0 mg/mL stock solution.

    • Dilute 1:10 in the same diluent to a final concentration of 0.1 mg/mL.

  • System Suitability:

    • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

  • Analysis:

    • Inject the sample solution and record the chromatogram for 25 minutes.

    • Calculate purity using the area percent method, excluding solvent peaks.

B. Structural Confirmation by ¹H NMR Spectroscopy

Causality: Proton NMR provides an unambiguous confirmation of the molecule's chemical structure by mapping the unique electronic environments of each hydrogen atom.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Acquisition: Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Interpretation (Hypothetical Chemical Shifts):

    • Pyrazole Protons: Expect two singlets in the aromatic region (e.g., ~7.6 ppm and ~8.1 ppm).

    • Thiazole Proton: Expect one singlet (e.g., ~7.0 ppm).

    • Methyl Protons: Expect one singlet corresponding to three protons (e.g., ~2.5 ppm).

    • Integration: The relative area of the proton signals should correspond to the number of protons in each group (1:1:1:3).

Understanding the Impurity Profile

A critical aspect of quality control is identifying and controlling potential impurities, which often arise from the synthetic route.[7] Many thiazole syntheses, such as the Hantzsch synthesis, involve the reaction of a thioamide with an α-haloketone.[8]

Impurity_Pathway cluster_main Synthetic Route cluster_impurities Potential Process-Related Impurities SM1 4-Bromo-1H-pyrazole Reaction Reaction SM1->Reaction Condensation Reaction SM2 Thioacetamide Derivative SM2->Reaction Condensation Reaction Product 2-(4-Bromopyrazol-1-yl)- 4-methyl-1,3-thiazole Reaction->Product ImpurityA Unreacted SM1 Reaction->ImpurityA ImpurityB Unreacted SM2 Reaction->ImpurityB ImpurityC Isomeric Byproduct Reaction->ImpurityC

Caption: Potential impurity pathways from synthesis.

Common Potential Impurities:

  • Starting Materials: Unreacted 4-bromo-1H-pyrazole or the corresponding thioamide.

  • Isomeric Impurities: incorrect regiochemistry during the cyclization step could lead to isomeric products.

  • Degradation Products: Hydrolysis of the thiazole ring or debromination under certain conditions.

Conclusion

The quality control of a pharmaceutical intermediate like 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole is a rigorous, multi-faceted process. It relies on a suite of orthogonal analytical techniques, each providing essential information about the material's identity, purity, and stability. By implementing the detailed protocols and comparative frameworks outlined in this guide, researchers and drug development professionals can ensure the integrity of their reference standards, leading to more reliable, reproducible, and ultimately safer therapeutic outcomes. The foundation of good science is built upon well-characterized materials.[9]

References

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Google Cloud.
  • Al-Ostath, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. MDPI.
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry.
  • Al-Nahrain Journal of Science. (2025, September 15). Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks. Al-Nahrain Journal of Science.
  • Al-Ghorbani, M., et al. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC.
  • Request PDF. (n.d.). Synthesis and Characterization of New Pyrazole Based Thiazoles. ResearchGate.
  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Pharmaffiliates.
  • Cairo University. (2016, January 11). 2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Cairo University.
  • SimplerQMS. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals. SimplerQMS.
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Wikipedia.
  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences.
  • Malaysian Journal of Analytical Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Global Research Online.
  • World Health Organization (WHO). (n.d.). Annex 1 WHO good practices for pharmaceutical quality control laboratories. World Health Organization.

Sources

Comparative

Spectroscopic Profiling of Methyl-Substituted Thiazoles: A Comparative Technical Guide

Executive Summary Methyl-substituted thiazoles are critical pharmacophores in drug discovery, serving as bioisosteres for pyridine rings and metabolic blockers in lead optimization. The position of the methyl group (C2,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl-substituted thiazoles are critical pharmacophores in drug discovery, serving as bioisosteres for pyridine rings and metabolic blockers in lead optimization. The position of the methyl group (C2, C4, or C5) drastically alters the electronic landscape of the heterocyclic ring, resulting in distinct spectroscopic signatures.

This guide provides an objective, data-driven comparison of 2-methylthiazole , 4-methylthiazole , and 5-methylthiazole . By synthesizing experimental data with mechanistic insight, we establish a self-validating protocol for differentiating these isomers using NMR, IR, and Mass Spectrometry.

Structural & Synthetic Context

Before analyzing spectra, one must understand the origin of these isomers. The Hantzsch Thiazole Synthesis is the industry standard for generating these derivatives. The regiochemistry is dictated by the starting


-haloketone and thioamide.
  • 2-Methylthiazole: Synthesized from thioacetamide + chloroacetaldehyde.

  • 4-Methylthiazole: Synthesized from thioformamide + chloroacetone.

  • 5-Methylthiazole: Synthesized from thioformamide + 2-chloropropanal.

The methyl group acts as a weak electron-donating group (EDG) via hyperconjugation, shielding adjacent nuclei and altering bond force constants.

Comparative NMR Spectroscopy ( H & C)

Nuclear Magnetic Resonance (NMR) is the definitive tool for isomer differentiation. The thiazole ring possesses a significant "ring current," but the nitrogen lone pair and sulfur atom create a highly anisotropic environment.

The "Thiazole Shift" Logic
  • H2 (The Deshielded Proton): Located between electronegative N and S, this proton is highly acidic and deshielded, typically appearing at 8.7 – 9.0 ppm . Its absence immediately identifies 2-substitution.

  • H4 vs. H5: H4 is closer to the electronegative nitrogen (deshielded, ~7.8 – 8.0 ppm ), while H5 is shielded by the sulfur's electron density (~7.1 – 7.4 ppm ).

Comparative Data Table (Solvent: CDCl )
Feature2-Methylthiazole 4-Methylthiazole 5-Methylthiazole
H2 (

ppm)
Absent (Substituted)8.75 (d,

Hz)
8.68 (s)
H4 (

ppm)
7.65 (d,

Hz)
Absent (Substituted)7.50 (s)
H5 (

ppm)
7.15 (d,

Hz)
6.95 (d,

Hz)
Absent (Substituted)
-CH

(

ppm)
2.72 (s)2.50 (s)2.48 (d,

Hz)
Coupling (

)

Hz

Hz (Long Range)

(Often unresolved)

Critical Insight: The coupling constant is a diagnostic fingerprint. 2-methylthiazole exhibits a standard vicinal coupling (


) between H4 and H5. 4-methylthiazole shows a smaller long-range "W-coupling" (

) between H2 and H5.
C NMR Signatures
  • C2: The most downfield carbon (~160-170 ppm). Methylation at C2 shifts this further downfield by ~5-8 ppm (

    
    -effect).
    
  • Methyl Carbons:

    • 2-Me: ~19 ppm

    • 4-Me: ~17 ppm

    • 5-Me: ~12 ppm (Shielded by S-orbital overlap).

Infrared (IR) Spectroscopy Profiling

While NMR provides connectivity, IR confirms functional group integrity and ring electronics. The C=N stretch is the primary marker.

Characteristic Bands (Liquid Film/KBr)
Vibration ModeFrequency Range (cm

)
Diagnostic Note
C=N Stretch 1610 – 1640Strong intensity. Shifts to higher freq. in 2-methyl due to hyperconjugation.
Ring Breathing 1480 – 1550Skeletal vibrations characteristic of 1,3-azoles.
C-H Stretch (Ar) 3050 – 3100Weak, sharp bands.
C-H Stretch (Alk) 2920 – 2980Methyl group C-H.[1] Intensity increases with methylation.
C-S Stretch 680 – 750Often obscured in fingerprint region but distinct in 2-substituted derivatives.

Experimental Note: In 2-aminothiazole derivatives (common precursors), the N-H stretch appears at 3100-3400 cm


.[2] The disappearance of these bands confirms successful cyclization or substitution if starting from thioureas.

Mass Spectrometry (MS) Fragmentation

Thiazoles exhibit robust molecular ions (


) in Electron Impact (EI) ionization. The fragmentation pathway is predictable and serves as a secondary validation tool.
Primary Fragmentation Pathways
  • HCN Loss (

    
    ):  Common in 2-unsubstituted thiazoles.
    
  • Acetonitrile (CH

    
    CN) Loss (
    
    
    
    ):
    Characteristic of 2-methylthiazole.
  • C-S Bond Cleavage: The ring opens, often ejecting sulfur or CS fragments.

Visualization: Fragmentation Logic

The following diagram illustrates the logical flow for identifying the methyl position based on fragmentation.

ThiazoleFragmentation Start Molecular Ion (M+) m/z = 99 PathA Loss of CH3CN (Acetonitrile) Start->PathA Dominant Path PathB Loss of HCN (Hydrogen Cyanide) Start->PathB Secondary Path FragmentA Fragment m/z = 58 (Thiirene cation) PathA->FragmentA FragmentB Fragment m/z = 72 (Methyl-thiirene cation) PathB->FragmentB ConclusionA Diagnostic for: 2-Methylthiazole FragmentA->ConclusionA ConclusionB Diagnostic for: 4- or 5-Methylthiazole FragmentB->ConclusionB

Caption: MS fragmentation logic distinguishing 2-methylthiazole (acetonitrile loss) from 4/5-isomers.

Experimental Protocol: Characterization Workflow

To ensure high-integrity data (E-E-A-T), follow this self-validating workflow. This protocol minimizes solvent-solute interaction errors (e.g., H-bonding in DMSO).

Step 1: Sample Preparation
  • Solvent: Use CDCl

    
      (99.8% D) + 0.03% TMS. Avoid DMSO-d6 unless solubility is an issue, as it deshields H2 by ~0.5 ppm.
    
  • Concentration: 10 mg sample in 0.6 mL solvent. High concentration causes stacking effects, shifting aromatic protons upfield.

Step 2: Data Acquisition Sequence
  • Run

    
    H NMR (16 scans):  Check for the H2 singlet at ~8.8 ppm.
    
    • If present: It is 4- or 5-methyl.[3][4] Check splitting (

      
       value).
      
    • If absent: It is 2-methyl.

  • Run HSQC (Heteronuclear Single Quantum Coherence):

    • Correlate protons to carbons.[5] This distinguishes the methyl carbon (attached to C2, C4, or C5) unequivocally.

  • Run GC-MS:

    • Verify

      
       (m/z 99 for monomethyl).
      
    • Check for

      
       peak (confirms 2-methyl).
      
Workflow Diagram

CharacterizationWorkflow Sample Crude Product H1_NMR 1H NMR (CDCl3) Sample->H1_NMR Decision H2 Signal (> 8.5 ppm)? H1_NMR->Decision Result_2Me 2-Methylthiazole Decision->Result_2Me No Check_Split Check Coupling (J) Decision->Check_Split Yes Result_4Me 4-Methylthiazole (d, J=2.0 Hz) Check_Split->Result_4Me Doublet Result_5Me 5-Methylthiazole (s or J<1.0 Hz) Check_Split->Result_5Me Singlet

Caption: Decision tree for rapid NMR identification of methylthiazole isomers.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley.
  • Taurins, A., & Kasman, S. (1957).[4] "Thiazoles: III. Infrared spectra of methylthiazoles." Canadian Journal of Chemistry, 35(5).

  • NIST Mass Spectrometry Data Center. "2-Methylthiazole Mass Spectrum." NIST Chemistry WebBook.

  • Pattan, S. R., et al. (2009). "Synthesis and biological evaluation of some substituted amino thiazole derivatives." Indian Journal of Chemistry.
  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C chemical shift increments).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole

Executive Strategy: The Halogen Factor The disposal of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole is strictly governed by the presence of the Bromine atom and the Thiazole/Pyrazole rings. Unlike standard organic waste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Strategy: The Halogen Factor

The disposal of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole is strictly governed by the presence of the Bromine atom and the Thiazole/Pyrazole rings. Unlike standard organic waste, this compound cannot be treated via low-temperature thermal oxidation due to the risk of generating brominated dioxins/furans and corrosive hydrogen bromide (HBr) gas.

Core Directive: This material must be segregated into the Halogenated Organic Waste stream. Under no circumstances should it be mixed with non-halogenated solvents or aqueous drains.

Hazard Characterization & Causality

To ensure safety, operators must understand the chemical consequences of improper handling. The following table details the combustion byproducts that dictate our disposal method.

Functional GroupCombustion HazardConsequence of Improper Disposal (Low Temp)Required Mitigation
Bromine (Br) Hydrogen Bromide (HBr)Formation of corrosive acid gas; potential for PBDDs/PBDFs (Brominated Dioxins/Furans).High-Temp Incineration (>1100°C) with rapid quench and alkaline scrubbing.
Thiazole Ring (S) Sulfur Oxides (SOx)Generation of acid rain precursors; scrubber saturation.Wet scrubbing (NaOH) in the flue gas train.
Pyrazole Ring (N) Nitrogen Oxides (NOx)Smog precursors; thermal instability.Controlled fuel/air ratio in incinerator; Selective Catalytic Reduction (SCR).

Scientific Insight: The C-Br bond requires significantly higher energy to mineralize completely compared to C-H or C-O bonds. Incomplete combustion at standard temperatures (<850°C) promotes radical recombination, leading to persistent organic pollutants (POPs).

Operational Protocol: Lab-Scale Management

This section outlines the self-validating workflow for researchers at the bench. Adherence to this protocol prevents downstream regulatory violations (RCRA).

Step 1: Segregation (The Critical Control Point)
  • Action: Designate a specific waste container solely for "Halogenated Organics."

  • Prohibition: Do NOT mix with:

    • Non-halogenated solvents (Acetone, Ethanol) – Reason: Increases disposal cost of the bulk volume.

    • Oxidizers (Peroxides, Nitrates) – Reason: Risk of uncontrolled exothermic reaction with the thiazole ring.

    • Aqueous waste (Buffers, Acids) – Reason: Creates mixed-phase waste requiring complex separation.

Step 2: Packaging & Containerization
  • Primary Container: High-Density Polyethylene (HDPE) or Glass (Amber).

    • Note: Avoid standard LDPE wash bottles for long-term storage as halogenated organics can permeate/degrade them over time.

  • Closure: Screw cap with Teflon (PTFE) liner to prevent solvent swelling and leakage.

  • Headspace: Leave 10% headspace to accommodate thermal expansion.

Step 3: Labeling Requirements

Every container must carry a tag detailing:

  • Full Chemical Name: 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole.

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

  • Solvent Matrix: If dissolved, list the solvent (e.g., "in Dichloromethane").

  • Date of Accumulation Start: Required for RCRA compliance (90-day or 180-day storage limits).

Disposal Workflow Visualization

The following diagram illustrates the chain of custody from the laboratory bench to final destruction. It highlights the critical "High Temperature" requirement that distinguishes this workflow.

DisposalWorkflow cluster_chemistry Chemical Transformation Lab Lab Bench (Generation) Segregation Segregation: Halogenated Waste Stream Lab->Segregation Synthesis Container Container: HDPE/Glass + PTFE Liner Segregation->Container Accumulation EHS EHS/Waste Contractor (Pickup) Container->EHS Manifesting Incinerator Rotary Kiln Incinerator (>1100°C, >2 sec residence) EHS->Incinerator Transport Scrubber Wet Scrubber (NaOH Neutralization) Incinerator->Scrubber Combustion Gases (HBr, SO2, NOx) Release Clean Flue Gas & Salt Ash Scrubber->Release Neutralization

Caption: Workflow ensuring complete mineralization of the brominated heteroaromatic scaffold via high-temperature oxidation and acid gas neutralization.

Emergency Procedures: Spill Management

In the event of a spill, the bioactive and halogenated nature of the compound requires specific cleanup tactics.

  • PPE Upgrade: Wear double nitrile gloves and safety goggles. If the substance is in powder form, use a N95 or P100 particulate respirator to prevent inhalation of dust.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.

    • Liquid (Solution): Surround with an inert absorbent (Vermiculite or Sand). Do not use combustible sawdust.

  • Cleanup: Scoop material into a wide-mouth jar. Label as "Hazardous Waste - Debris (Halogenated)."

  • Decontamination: Wash the surface with a dilute surfactant solution. Do not use bleach (NaOCl), as it may react with the nitrogen-rich rings to form chloramines.

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories.[2][3][4] 29 CFR 1910.1450.[2]

  • European Commission. Directive 2010/75/EU on Industrial Emissions (Integrated Pollution Prevention and Control). (Mandating 1100°C for >1% halogenated waste).[5]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][6] National Academies Press.[6]

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Handling

A Researcher's Guide to the Safe Handling of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole

As a novel heterocyclic compound, 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole presents a unique profile of potential hazards that demand rigorous safety protocols. This guide, intended for researchers and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole presents a unique profile of potential hazards that demand rigorous safety protocols. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the safe handling, storage, and disposal of this compound. By understanding the underlying principles of chemical safety and implementing the specific procedures outlined below, you can mitigate risks and foster a secure laboratory environment.

Hazard Assessment: An Evidence-Based Approach
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye irritation or damage.[1][2][3][4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3][4][5]

These classifications underscore the necessity for stringent adherence to the personal protective equipment (PPE) and handling protocols detailed in this guide.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential for minimizing exposure to 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.

Operation Minimum PPE Requirement Rationale
Weighing and Aliquoting (Solid) Chemical splash goggles, nitrile gloves, lab coat, and a properly fitted N95 respirator.Protects against inhalation of fine particles and incidental skin/eye contact.
Solution Preparation Chemical splash goggles, face shield, nitrile gloves (consider double-gloving), and a lab coat.The use of a face shield provides an extra layer of protection against splashes.
Running Reactions and Work-up Chemical splash goggles, nitrile gloves, and a lab coat within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.

Key Considerations for PPE Selection:

  • Gloves: Nitrile gloves are generally recommended for handling most chemicals.[6] However, it is crucial to consult a glove compatibility chart for the specific solvents being used. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[7]

  • Eye Protection: Chemical splash goggles are mandatory at all times when handling this compound.[8] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[7]

  • Lab Coat: A full-length, long-sleeved lab coat should be worn to protect against skin exposure.[8]

  • Respiratory Protection: All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation risks.[7][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used after a formal risk assessment and fit-testing.[10]

Workflow for PPE Selection

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check start Start: Handling 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole task Identify the task: Weighing, Solution Prep, Reaction start->task risk Assess potential for: - Dust/Aerosol Generation - Splashes - Vapor Release task->risk eye Eye Protection: - Goggles (minimum) - Face Shield (if splash risk) risk->eye skin Skin Protection: - Nitrile Gloves - Lab Coat risk->skin respiratory Respiratory Protection: - Fume Hood (preferred) - Respirator (if no hood) risk->respiratory proceed Proceed with Experiment eye->proceed skin->proceed respiratory->proceed

Caption: Decision-making workflow for selecting appropriate PPE.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Storage:

  • Designated Area: All work with 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole should be conducted in a designated area within a laboratory, away from high-traffic areas.

  • Ventilation: As a standard practice, handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[1][5] It should be segregated from incompatible materials such as strong oxidizing agents.[11]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[6]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove contaminated clothing. If irritation persists, seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[9] Seek immediate medical attention.[9]

  • Spill: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[9] Scoop the material into a sealed container for proper disposal.

Disposal Plan:

The disposal of 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole and its containers must be handled as hazardous waste.

  • Waste Collection: Collect all waste materials, including contaminated gloves, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[12] Brominated organic compounds often require high-temperature incineration to prevent the formation of toxic byproducts.[12]

By adhering to these guidelines, researchers can confidently and safely handle 2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole, ensuring both personal safety and the integrity of their research.

References

  • The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. (2025, December 4). Vertex AI Search.
  • Laboratory Safety Guidance.
  • A Guide for Laboratories and Industries: Chemical Safety Standards. (2025, May 20). MSE Supplies.
  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC).
  • Safety in the Chemical Laboratory. Vanderbilt University Medical Center.
  • Chemicals and Hazardous Materials. Harvard Environmental Health and Safety.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
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  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety.
  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023, January 24).
  • Safety Data Sheet. (2016, October 3). BroadPharm.
  • 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. Georganics.
  • SAFETY D
  • SAFETY DATA SHEET. (2025, October 27). TCI Chemicals.
  • SAFETY DATA SHEET. (2009, February 19). Fisher Scientific.
  • 1179195-83-5|2-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylethanamine. Ambeed.
  • Thiazole. Santa Cruz Biotechnology.
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  • 2-Bromo-4-methylthiazole 96 7238-61-1. Sigma-Aldrich.
  • 2-(4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide. PubChem.
  • SAFETY DATA SHEET. (2025, September 19). Thermo Fisher Scientific.
  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant.
  • 4-(4-Bromo-1H-pyrazol-3-yl)pyridine. AK Scientific, Inc..
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • Managing waste that may contain brominated flame retardants. Ministry for the Environment.
  • Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.
  • Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. (2025, November 6). ACS Omega.
  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. (2023, January 31). PMC.

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